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Glycol dilaurate

Cat. No.: B3431376
CAS No.: 9005-02-1
M. Wt: 426.7 g/mol
InChI Key: ZVUNTIMPQCQCAQ-UHFFFAOYSA-N
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Description

Overview of Ester Chemistry and Polyol-Derived Diesters in Research Contexts

Ester chemistry forms a fundamental branch of organic chemistry, centered on the synthesis and reactivity of esters—compounds characterized by a carbonyl group adjacent to an ether linkage. The most common method for their formation is esterification, a reaction typically involving a carboxylic acid and an alcohol. researchgate.netwikipedia.org In the context of advanced materials and chemical synthesis, esters derived from polyols have garnered significant attention. Polyols are organic compounds containing multiple hydroxyl (-OH) functional groups. researchgate.netijcce.ac.ir When a polyol reacts with two equivalents of a carboxylic acid, a diester is formed. rsc.org

Polyol-derived diesters are a versatile class of molecules with properties that can be tailored by selecting different polyol and carboxylic acid precursors. researchgate.net This versatility has made them subjects of extensive research. Their inherent characteristics, such as high flash points, low viscosity, and biodegradability, make them valuable in numerous applications. ijcce.ac.ir Research has focused on their use as synthetic lubricants, plasticizers, emulsifiers, and as key components in the synthesis of polymers and other advanced materials. ijcce.ac.iratamanchemicals.comijcce.ac.ir The investigation into biomass-derived polyols and fatty acids for creating these esters is also a prominent theme, driven by the principles of green and sustainable chemistry. rsc.org

Evolution of Academic Interest in Glycol Dilaurate Systems

Academic and industrial interest in glycol diesters, including this compound, has evolved considerably over the decades. Initial research, contextualized by the broader development of synthetic oils that began in the 1930s, focused on the fundamental synthesis and characterization of these esters for applications such as lubricants and emulsifying agents. wikipedia.orgijcce.ac.irresearchgate.net The synthesis of glycol distearate, a related compound, for instance, can be achieved through the esterification of stearic acid with ethylene (B1197577) glycol or by reacting stearic acid with ethylene oxide. wikipedia.org

Over time, the focus of research has expanded from these foundational applications to more specialized and advanced areas. The development and refinement of analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) have enabled more detailed analysis of these compounds, including the characterization of complex mixtures and the detection of trace impurities. nih.govkemdikbud.go.id This analytical progress has supported the exploration of glycol dilaurates in more sophisticated applications. In recent years, research has increasingly targeted their use in polymer science, as phase change materials (PCMs) for thermal energy storage, and in biomedical applications such as drug delivery systems. rsc.orgchemicalbook.commdpi.comresearchgate.net This shift reflects a move towards creating functional materials with highly specific and tunable properties, often leveraging the unique molecular structure of this compound. The ongoing interest in sustainable chemistry has also spurred research into bio-based routes for synthesizing these diesters. researchgate.netrsc.orgnih.gov

Current Research Landscape and Knowledge Gaps for Glycol Dilaurates

The current research landscape for glycol dilaurates is dynamic and multidisciplinary. A significant area of investigation is in polymer chemistry, where glycol dilaurates and related polyol esters are used as building blocks or additives. For example, polyethylene (B3416737) glycol (PEG) segments are incorporated into polyurethane coatings to create hydrophilic surfaces that can reduce biofouling. mdpi.com Dibutyltin (B87310) dilaurate is a common catalyst used in the synthesis of polyurethanes. mdpi.commdpi.comnih.gov Glycol dilaurates are also integral to the development of advanced hydrogels and other biocompatible polymers for tissue engineering applications. mdpi.com

Another major research thrust is their application as phase change materials (PCMs). Bio-based polyol esters are being explored for thermal energy storage due to their high enthalpies of fusion. rsc.org Research in this area focuses on synthesizing novel esters from renewable sources like sugar acids and fatty alcohols to create sustainable materials for low-cost thermal energy storage. rsc.org

In the biomedical field, glycol dilaurates are investigated for their role in lipid-based drug delivery systems. chemicalbook.com Their surfactant properties and ability to act as penetration enhancers are key to this application.

Despite the progress, several knowledge gaps remain. There is a need for more efficient and greener catalytic systems for the synthesis of polyol esters to replace traditional acid catalysts. ijcce.ac.irijcce.ac.ir In materials science, achieving precise control over the structure and properties of polymers derived from these esters is an ongoing challenge. mdpi.com For drug delivery applications, inconsistencies in data from different studies highlight the need for standardized evaluation protocols. Furthermore, while the general functionality of these esters is understood, a deeper mechanistic understanding of their interactions within complex biological or material systems is an area for future research. The catalytic conversion of stable polyol esters into other valuable chemicals is also an emerging field of interest. nih.gov

Data Tables

Table 1: Physicochemical Properties of Select Glycol Dilaurates

PropertyEthylene this compoundPropylene (B89431) this compound
IUPAC Name 2-dodecanoyloxyethyl dodecanoate (B1226587) nih.gov2-dodecanoyloxypropyl dodecanoate
Synonyms Ethylene dilaurate, this compound atamanchemicals.comPropylene dilaurate, 1,2-Propylene didodecanate chemicalbook.com
CAS Number 624-04-4 atamanchemicals.com22788-19-8 chemicalbook.com
Molecular Formula C₂₆H₅₀O₄ nih.govC₂₇H₅₂O₄ chemicalbook.com
Molecular Weight 426.67 g/mol 440.70 g/mol chemicalbook.com
Appearance -Clear, colorless or slightly yellow oily liquid (at 20°C) chemicalbook.com
Solubility Insoluble in water Practically insoluble in water; very soluble in alcohol, methanol, and methylene (B1212753) chloride chemicalbook.com
InChI Key ZVUNTIMPQCQCAQ-UHFFFAOYSA-N nih.govWITKSCOBOCOGSC-UHFFFAOYSA-N

Table 2: Recent Research Findings on this compound and Related Compounds

Research AreaCompound(s)Key FindingReference(s)
Polymer Chemistry Polyethylene glycol (PEG), Dibutyltin dilaurate (DBTDL)PEG-segmented polyurethanes, synthesized using a DBTDL catalyst, create hydrophilic coatings that resist biofouling in marine environments. mdpi.com
Thermal Energy Storage Biomass-derived polyol diestersDiesters synthesized from sugar acids and fatty alcohols show high enthalpies of fusion, making them suitable as sustainable phase change materials. rsc.org
Biomedical Polymers Oligo(ethylene glycol) diol, Dibutyltin dilaurateReductively degradable poly(ethylene glycol)s were synthesized via polycondensation using dibutyltin dilaurate as a catalyst for potential drug delivery applications. nih.gov
Drug Delivery Systems Propylene this compoundUsed in the synthesis of lipid-based drug delivery systems due to its surfactant and emulsifying properties. chemicalbook.com
Catalysis Polyol estersLewis acid catalysis can enable the direct substitution of acyloxy groups in polyol esters, converting stable C-O bonds to C-N bonds. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O4 B3431376 Glycol dilaurate CAS No. 9005-02-1

Properties

IUPAC Name

2-dodecanoyloxyethyl dodecanoate
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InChI

InChI=1S/C26H50O4/c1-3-5-7-9-11-13-15-17-19-21-25(27)29-23-24-30-26(28)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZVUNTIMPQCQCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCOC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9005-02-1
Record name Polyethylene glycol dilaurate
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DSSTOX Substance ID

DTXSID0060779
Record name Dodecanoic acid, 1,2-ethanediyl ester
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Molecular Weight

426.7 g/mol
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CAS No.

624-04-4, 9005-02-1
Record name Glycol dilaurate
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Record name Ethylene glycol dilaurate
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Record name Dodecanoic acid, oxydi-2,1-ethanediyl ester
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Record name Dodecanoic acid, 1,1'-(1,2-ethanediyl) ester
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Record name Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[(1-oxododecyl)oxy]
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Record name GLYCOL DILAURATE
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Synthetic Methodologies and Derivatization Strategies for Glycol Dilaurates

Chemical Synthesis Pathways of Glycol Dilaurates

Direct esterification, often referred to as Fischer esterification, is a widely utilized and fundamental method for synthesizing esters. This process involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. youtube.com For glycol dilaurates, this entails reacting lauric acid with a suitable glycol. The reaction is an equilibrium process, and strategies are often employed to shift the equilibrium towards the product side, thereby maximizing the yield. youtube.com

The fundamental reaction for the synthesis of glycol dilaurate involves the condensation of two molecules of lauric acid with one molecule of a glycol, such as ethylene (B1197577) glycol or diethylene glycol. The reaction is catalyzed by a strong acid, which protonates the carbonyl oxygen of the lauric acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the glycol. This process is reversible, and the removal of water, a byproduct, is crucial for driving the reaction to completion and achieving a high conversion rate. youtube.com

The choice of acid catalyst significantly impacts the rate and efficiency of esterification. While common mineral acids like sulfuric acid (H₂SO₄) are effective, research has explored various homogeneous and heterogeneous catalysts to optimize the synthesis. Heterogeneous solid acid catalysts are gaining attention as they can be easily recovered and reused, offering a more environmentally friendly process. researchgate.net

A comparative study on the synthesis of diethylene glycol esters from lauric acid highlighted the differences in catalytic activity. Using microwave heating, a calcined Zn-Mg-Al catalyst demonstrated a superior lauric acid conversion of 95.4%, compared to 65.4% for tin (II) oxalate and 31.6% for Amberlyst-15, a sulfonic acid-based resin catalyst. researchgate.net In contrast, an autocatalytic process without any added catalyst yielded only 15.8% conversion under similar conditions, underscoring the necessity of a catalyst for efficient synthesis. researchgate.net

Table 1: Comparison of Catalyst Performance in Lauric Acid Esterification

Catalyst Lauric Acid Conversion (%)
Calcined Zn-Mg-Al 95.4
Tin (II) Oxalate 65.4
Amberlyst-15 31.6

This table presents data from a preliminary catalytic screening for the esterification of lauric acid with diethylene glycol. researchgate.net

The stoichiometry of the reactants is a critical parameter in maximizing the yield of the desired diester, this compound. According to Le Chatelier's principle, adjusting the concentration of reactants can shift the reaction equilibrium. In the synthesis of diethylene this compound (DEG-DL), the molar ratio of lauric acid (LA) to diethylene glycol (DEG) has a profound effect on the final product composition.

Research on the autocatalytic esterification of lauric acid with diethylene glycol at a constant temperature of 230°C demonstrated a significant increase in the diester yield as the proportion of lauric acid was increased. When the molar ratio of LA:DEG was 1:1, the composition of DEG-DL was 50.1%. By increasing the ratio to 2:1, which is the stoichiometric ratio for the formation of the diester, the composition of DEG-DL rose dramatically to 97.2%. This illustrates that a molar excess of the acid or operating at the precise stoichiometric ratio for the diester is essential for driving the reaction towards complete conversion to the dilaurate form.

Table 2: Effect of Molar Ratio on Diethylene this compound (DEG-DL) Composition

Molar Ratio (Lauric Acid : Diethylene Glycol) DEG-DL Composition (%)
1:1 50.1

Data reflects the product composition at a reaction temperature of 230°C.

Optimizing reaction temperature and duration is key to achieving high conversion rates while minimizing energy consumption and potential side reactions. The optimal conditions often depend on the specific reactants, catalyst, and heating method employed.

In the microwave-assisted synthesis of glycol esters from lauric acid and diethylene glycol using a calcined Zn-Mg-Al catalyst, the optimal operating conditions were found to be a temperature of 190°C and a reaction time of 90 minutes. researchgate.net Under these optimized conditions, a lauric acid conversion of 98.2% was achieved. researchgate.net Microwave heating can accelerate the reaction, significantly shortening the required time from several hours (in conventional heating) to just 1.5 hours. researchgate.net In another study utilizing an autocatalytic approach without an external catalyst, a high conversion of over 90% was obtained at a higher temperature of 230°C. These findings indicate a trade-off between reaction temperature, time, and the use of a catalyst system.

Transesterification is an alternative pathway for the synthesis of glycol dilaurates. This process involves the reaction of an existing ester, such as a fatty acid methyl ester (e.g., methyl laurate), with a glycol. wikipedia.org In this equilibrium reaction, the alcohol group of the initial ester is exchanged with the glycol, resulting in the formation of the glycol ester and a different alcohol (e.g., methanol) as a byproduct. wikipedia.org

The reaction can be catalyzed by acids, bases, or enzymes. wikipedia.orgnih.gov The removal of the alcohol byproduct, which often has a lower boiling point, is a common strategy to drive the reaction forward and achieve high yields. wikipedia.org This method is a cornerstone of polyester (B1180765) production, where diesters are reacted with diols to form polymers. wikipedia.org In the context of glycol dilaurates, the transesterification of methyl laurate with a glycol like ethylene glycol would yield ethylene this compound and methanol. This route can be particularly advantageous when starting from methyl esters derived from triglyceride sources like vegetable oils.

Transesterification Routes for this compound Formation

Transesterification with Acyl Chlorides (e.g., Lauroyl Chloride)

A conventional and effective method for preparing glycol dilaurates is through the reaction of a glycol with an acyl chloride, specifically lauroyl chloride. This acylation technique is a type of transesterification. waikato.ac.nz In this reaction, the hydroxyl groups (-OH) of the glycol act as nucleophiles, attacking the electrophilic carbonyl carbon of lauroyl chloride. This process results in the formation of the ester linkage and the elimination of hydrogen chloride (HCl) as a byproduct. The reaction is typically carried out in the presence of a base, such as pyridine, which serves to neutralize the HCl generated, thereby driving the reaction to completion. The use of lauroyl chloride is advantageous due to its high reactivity, which often leads to high yields of the desired diester. researchgate.net This method has been successfully used to synthesize various laurate esters. waikato.ac.nzresearchgate.net

Alkaline Catalyst Systems (e.g., Sodium Methoxide)

Alkaline catalysts are widely used in transesterification reactions for the production of esters. biodieseleducation.org Sodium methoxide (NaOCH₃) is a particularly effective homogeneous basic catalyst for these syntheses. mdpi.comresearchgate.net In this system, the reaction can proceed via the transesterification of a simple laurate ester (like methyl laurate) with a glycol. The catalytic cycle begins with the methoxide anion (CH₃O⁻) activating a hydroxyl group on the glycol, making it a more potent nucleophile. mdpi.com This activated glycol then attacks the carbonyl carbon of the laurate ester, leading to a tetrahedral intermediate which subsequently collapses to form the this compound and release methanol.

Alternatively, direct esterification of lauric acid with glycol can be performed using alkaline catalysts. The conditions for these reactions are optimized to maximize yield and conversion rates. For instance, in related transesterification processes using sodium methoxide, optimal conditions have been identified, including specific reaction temperatures, catalyst concentrations, and reactant molar ratios, achieving high conversion rates. mdpi.comresearchgate.net While methoxides are effective, their use can sometimes lead to side reactions like saponification if water is present. biodieseleducation.org Polyol-derived sodium alkoxide/hydroxide (B78521) catalysts have also been developed as a cost-effective and less hazardous alternative to pure sodium methoxide, demonstrating comparable efficiency in transesterification reactions. usask.ca

Table 1: Representative Conditions for Sodium Methoxide Catalyzed Transesterification Note: Data is based on the synthesis of glycidol from glycerol (B35011) and dimethyl carbonate, illustrating the effectiveness of the catalyst system.

ParameterOptimized ValueReference
Catalyst Amount3 wt% (relative to glycerol) mdpi.comresearchgate.net
Temperature85 °C mdpi.comresearchgate.net
Reactant Molar Ratio2:1 (DMC:Glycerol) mdpi.comresearchgate.net
Reaction Time120 minutes mdpi.comresearchgate.net
Glycerol Conversion99% mdpi.comresearchgate.net
Product Yield75% mdpi.comresearchgate.net
Exchange Reactions with Lauric Acid Esters

Ester exchange, or transesterification, is a common and versatile method for synthesizing glycol dilaurates. This process involves reacting a glycol with a pre-existing lauric acid ester, such as a fatty acid methyl ester (FAME) like methyl laurate, or a more reactive ester like vinyl laurate. nih.gov The reaction is an equilibrium process and is typically catalyzed by an acid, base, or an enzyme. nih.gov

When using vinyl laurate, the reaction is driven by the conversion of the vinyl group into acetaldehyde, which is a more volatile and stable byproduct, effectively shifting the equilibrium towards the product. This method has been successfully applied to prepare various laurate esters. orgsyn.orgresearchgate.net The reaction of acetylene with lauric acid is another route to produce vinyl esters for subsequent transesterification. orgsyn.org The choice of catalyst and reaction conditions is crucial to optimize the yield and selectivity for the desired this compound.

Novel Synthetic Approaches for Glycol Dilaurates

In line with the principles of green chemistry, recent research has focused on developing more efficient and environmentally benign methods for ester synthesis. These novel approaches often involve alternative energy sources and solvent-free conditions. oatext.com

Solvent-Free Microwave-Assisted Esterification

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. oatext.com For the synthesis of glycol dilaurates, solvent-free microwave-assisted esterification offers several advantages over conventional heating methods, including dramatically reduced reaction times, lower energy consumption, and often higher yields. oatext.comnih.gov In this method, the reaction mixture of a glycol and lauric acid, often with a solid acid catalyst, is directly irradiated with microwaves. researchgate.net The microwave energy efficiently heats the polar reactants, leading to a rapid increase in temperature and reaction rate. nih.gov This technique avoids the use of volatile organic solvents, reducing the environmental impact and simplifying product purification. researchgate.netcem.com Reactions that take several hours with conventional heating can often be completed in a matter of minutes under microwave irradiation. nih.govmdpi.com

Exploration of Alternative Heating Methods for Enhanced Efficiency

The exploration of alternative heating methods extends beyond microwave irradiation and is driven by the need for process intensification and improved energy efficiency. Glycol-based solutions are themselves used as heat transfer fluids in various heating and cooling systems due to their ability to lower the freezing point of water. h2xengineering.com However, the synthesis of these compounds can be energy-intensive.

Microwave heating stands out as a prime example of an alternative method that enhances efficiency. nih.gov The mechanism involves the direct conversion of electromagnetic energy into heat through the interaction of microwaves with polar molecules in the reaction mixture. oatext.com This localized and rapid heating minimizes heat loss to the surroundings and can prevent the thermal decomposition of sensitive reactants and products, a risk associated with prolonged exposure to high temperatures in conventional systems. canada.ca The efficiency of microwave-assisted enzymatic esterification has been demonstrated to save significant processing time and energy compared to other methods. nih.gov

Table 2: Comparison of Microwave vs. Conventional Heating for Esterification

FeatureMicrowave-Assisted SynthesisConventional HeatingReference
Reaction Time MinutesHours nih.gov
Energy Source Electromagnetic IrradiationOil bath, heating mantle oatext.com
Heating Mechanism Direct molecular heatingConduction and convection oatext.com
Efficiency High energy efficiency, less wasteLower energy efficiency nih.gov
Environmental Impact Often solvent-free, "green"Often requires solvents oatext.comcem.com

Enzymatic Synthesis of Glycol Dilaurates

The use of enzymes as catalysts (biocatalysis) represents a significant advancement in the sustainable synthesis of esters like this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions. mdpi.comnih.gov The enzymatic synthesis of laurate esters, including glycolipids, offers several advantages over chemical methods, such as high specificity and selectivity, which reduces the formation of unwanted byproducts. mdpi.comnih.gov

The reaction is typically carried out by reacting lauric acid or a simple laurate ester with a glycol in the presence of an immobilized lipase (B570770), such as Candida antarctica lipase B (often commercialized as Novozym 435). researchgate.net The use of immobilized enzymes facilitates their recovery and reuse, making the process more cost-effective. nih.gov Reaction parameters such as temperature, substrate molar ratio, enzyme concentration, and the choice of solvent (or a solvent-free system) are carefully optimized to maximize the yield of the desired this compound. nih.govresearchgate.net While challenges such as the differing polarities of the substrates (glycol and lauric acid) exist, strategies like using specific solvent systems or deep eutectic solvents have been developed to overcome these issues. mdpi.commdpi.com

Derivatization and Structural Modifications of this compound Scaffolds

This compound and related compounds can be chemically modified to create derivatives with tailored properties for specific applications. These modifications include polymerization to form polyethylene (B3416737) glycol esters and use as catalysts in grafting reactions.

Poly(ethylene glycol) dilaurates (PEG dilaurates) are nonionic surfactants produced from lauric acid, a fatty acid found in coconut oil. specialchem.com The synthesis involves the reaction of lauric acid with a specific number of ethylene oxide units in a process called polymerization. specialchem.com The number in the ingredient name, such as in PEG-4 Dilaurate, indicates the average number of ethylene oxide units in the polyethylene glycol chain. specialchem.comcosmileeurope.eu

The primary method for synthesizing PEG is the anionic polymerization of ethylene oxide, which is initiated by a hydroxyl group from water or a glycol. youtube.com This reaction is typically catalyzed by substances like sodium hydroxide or potassium hydroxide. youtube.com The process is exothermic and requires careful temperature control, often around 120°C in industrial settings. youtube.com This method allows for the production of PEGs with a uniform molecular weight, which is crucial for their performance in various applications. youtube.com The resulting PEG dilaurates are used as emulsifiers, surfactants, and solubilizers in cosmetics and personal care products. specialchem.com

Certain organometallic compounds related to this compound, such as dibutyltin (B87310) dilaurate (DBTDL), are effective catalysts in polymerization and grafting reactions. nbinno.comwikipedia.org DBTDL is a versatile organotin compound used to catalyze polyurethane production, transesterification, and the vulcanization of silicones. wikipedia.orgbnt-chemicals.com

Mechanistic and Kinetic Investigations of Glycol Dilaurate Transformations

Kinetic Studies of Glycol Dilaurate Synthesis and Reactions

The study of reaction kinetics is fundamental to understanding and optimizing the chemical processes involving this compound. This section examines the determination of reaction orders, the evaluation of rate constants in complex systems, and a comparative analysis of different synthetic routes.

Reaction Order Determination (e.g., Pseudo-First-Order Kinetics)

The determination of reaction order provides insight into how changes in reactant concentrations affect the rate of a chemical reaction. In the context of this compound transformations, particularly its hydrolysis, the reaction order is often determined under specific experimental conditions.

The alkaline hydrolysis (saponification) of this compound is a multi-step process. However, when conducted with a large excess of one reactant, such as the alkali (e.g., sodium hydroxide), the concentration of that reactant remains effectively constant throughout the reaction. google.com This allows the reaction to be treated using a simplified kinetic model. Under these conditions, the hydrolysis of polyethylene (B3416737) glycol esters, including dilaurates, formally behaves as a pseudo-first-order reaction. google.com The rate of this reaction is described by the formula:

dC/dt = -kC

where 'c' is the concentration of the glycol ester, 't' is time, and 'k' is a constant that depends on temperature and the concentration of the hydroxide (B78521) ion. google.com

Kinetic studies of the saponification of various industrially important diesters, including ethylene (B1197577) this compound, have utilized methods specifically designed for "series first order reactions" to analyze the consecutive steps of the hydrolysis process. niscpr.res.inniscpr.res.in This approach acknowledges that the diester is first converted to a monoester, which is then converted to the final glycol, with each step having its own first-order characteristics.

Rate Constant Evaluation in Complex Reaction Systems

For complex, multi-step reactions like the saponification of this compound, evaluating individual rate constants is crucial for a complete kinetic profile. The saponification proceeds in two consecutive steps: the hydrolysis of the first ester group (rate constant k₁) followed by the hydrolysis of the second (rate constant k₂). niscpr.res.in

A common technique for evaluating these rate constants is the time ratio method. niscpr.res.inniscpr.res.in This method is considered more precise than graphical methods for determining rate constants in series of first-order reactions. niscpr.res.in By measuring the time taken to reach specific percentages of the total reaction (e.g., 15%, 35%, and 70%), researchers can use standard data tables to calculate the values for k₁ and k₂. niscpr.res.inniscpr.res.in

The evaluation of these rate constants has been performed in various protic-aprotic solvent systems. The choice of solvent significantly impacts the reaction rate, as demonstrated by studies comparing alcohol-water systems with acetone-water, dioxane-water, and other mixtures. niscpr.res.in

Table 1: Pseudo-First-Order Rate Constants for Saponification of Ethylene this compound in Various Solvents at 50°C. niscpr.res.in
Solvent System (v/v: 72/28)Mole FractionPseudo First-Order Rate Constant (k x 10³ min⁻¹)
EtOH-Water0.4451.8
Acetone-Water0.3887.5
Dioxane-Water0.3522.5
DMSO-Water0.39815.2
DMF-Water0.37620.5

This interactive table summarizes the pseudo-first-order rate constants for the saponification of ethylene this compound under specific conditions. The data highlights the significant influence of the solvent system on the reaction rate.

Comparative Kinetic Analysis of Different Synthetic Pathways

Comparing the kinetics of different reaction pathways provides valuable information for selecting the most efficient method for synthesis or transformation. For this compound and related esters, kinetic comparisons have been made based on both the reactants and the reaction medium.

Studies on saponification show that the structure of the fatty acid component dramatically affects the reaction rate. A kinetic analysis of polyethylene glycol (PEG) esters revealed that the rate of saponification decreases as the molecular weight of the fatty acid portion increases. google.com For instance, the half-life for the saponification of a PEG laurate was found to be nearly 15 times shorter than that of a PEG oleate (B1233923) under identical conditions, indicating a much faster reaction rate for the laurate ester. google.com

Table 2: Comparative Saponification Half-Life of Polyethylene Glycol (750) Esters at 55°C in 0.05 N NaOH. google.com
EsterFatty Acid ComponentHalf-Life (minutes)
PEG (750) LaurateLauric Acid10
PEG (750) OleateOleic Acid147

This interactive table compares the saponification half-life of two different polyethylene glycol esters, demonstrating the significantly higher reactivity of the laurate derivative.

Beyond traditional chemical synthesis, a broader view of "synthetic pathways" includes biocatalytic and metabolic routes. Research into the assimilation of ethylene glycol, the backbone of this compound, has compared natural and synthetic metabolic pathways. biorxiv.orgbiorxiv.org Analyses have shown that synthetic pathways can outperform their natural counterparts by offering higher thermodynamic driving forces and reduced enzyme costs, which translates to potentially higher yields for desired bioproducts. biorxiv.orgbiorxiv.org This type of comparative analysis is crucial for developing sustainable and efficient biotechnological production routes.

Mechanistic Analysis of this compound Reactions

Understanding the step-by-step molecular mechanism of a reaction is key to controlling its outcome. The following sections detail the mechanistic aspects of this compound saponification.

Saponification Mechanisms of Glycol Dilaurates

Saponification is the hydrolysis of an ester under basic conditions, a process that converts this compound back into glycol and the salt of lauric acid (a soap). masterorganicchemistry.com The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

The process begins with the nucleophilic attack of a hydroxide ion (OH⁻) on one of the electrophilic carbonyl carbons of the this compound molecule. This addition step forms a tetrahedral intermediate. masterorganicchemistry.com Subsequently, this unstable intermediate collapses, leading to the elimination of the alkoxide group (the glycol monoester anion) to form a carboxylic acid. masterorganicchemistry.com Because the reaction occurs in a basic medium, the newly formed carboxylic acid is immediately deprotonated by a base to yield a carboxylate salt. masterorganicchemistry.com The same sequence of events then occurs at the second ester linkage, converting the monoester into the final products: glycol and two equivalents of the laurate salt.

For diesters of glycols, the neighboring hydroxyl group can provide anchimeric assistance during the saponification process, facilitating the alkaline hydrolysis of the remaining ester bond without participating directly as a nucleophile. niscpr.res.in

Competitive and Consecutive Saponification Processes

The saponification of a diester like this compound is not a single event but involves competitive and consecutive reactions. niscpr.res.in The process occurs in two distinct, sequential steps:

This compound → Glycol Monolaurate + Laurate Salt

Glycol Monolaurate → Glycol + Laurate Salt

Kinetic and mechanistic studies have demonstrated that the first step of this saponification process is significantly faster than the second step (k₁ > k₂). niscpr.res.in This difference in reaction rates is a key feature of the consecutive nature of the hydrolysis. The initial attack of the hydroxide ion on the diester is more rapid than its attack on the resulting monoester intermediate. This kinetic behavior is critical in industrial processes, as it influences the distribution of products (diester, monoester, and glycol) at any given time during the reaction. niscpr.res.in

Influence of Solvent Systems on Reaction Mechanisms (e.g., Alcohol-Water, Acetone-Water)

The solvent system plays a crucial role in the reaction mechanism and kinetics of this compound transformations, particularly in hydrolysis (saponification) reactions. The rate of these reactions is significantly influenced by the composition and nature of the solvent.

In alcohol-water systems, the saponification of this compound is generally slower compared to other mixed solvent systems. For instance, kinetic studies on the saponification of this compound have shown that these processes are considerably faster in acetone-water and other dipolar aprotic-protic solvent systems than in alcohol-water mixtures. niscpr.res.in The rate of hydrolysis is affected by the solvent's ability to solvate the transition state. In alcohol-water systems, the specific interactions, such as hydrogen bonding between the solvent and the reactants, influence the reaction pathway. nih.gov

When comparing different solvent systems, the rate of saponification of this compound has been observed to be faster in acetone-water and dioxane-water systems than in alcohol-water systems. niscpr.res.in The dielectric constant of the medium and the specific solvation of the transition state are key factors. For example, in the alkaline hydrolysis of esters, a faster reaction in certain solvent mixtures can be attributed to the internal solvation of the transition state, which is then attacked by the hydroxide ion. niscpr.res.in The use of acetone-water mixtures can lead to an increase in the reaction rate constant. asianpubs.org The hydrolytic stability of related polyester (B1180765) systems has been evaluated in acetone/water mixtures, which can solubilize the esters and mimic their behavior in different environments. uakron.edu

The table below presents pseudo-first-order rate constants for the saponification of ethylene this compound in different solvent systems, illustrating the impact of the solvent on reaction kinetics.

Interactive Data Table: Pseudo-First-Order Rate Constants for Saponification of Ethylene this compound

Solvent SystemMole Fraction of Organic SolventTemperature (°C)k1 (min⁻¹)k2 (min⁻¹)
EtOH-Water0.445505.1142.557
Acetone-Water0.388508.9244.462
Dioxane-Water0.3525010.3305.165

Data sourced from kinetic studies of saponification of industrially important diesters. niscpr.res.in

Hydrolysis Pathways of this compound Ester Bonds

The hydrolysis of this compound involves the cleavage of its two ester bonds. This process is typically catalyzed by acids or bases and proceeds in a stepwise manner. In the presence of a base, such as sodium hydroxide (saponification), the reaction is effectively a two-step consecutive process. niscpr.res.in

this compound + OH⁻ → Glycol Monolaurate + Laurate⁻ (fast)

Glycol Monolaurate + OH⁻ → Ethylene Glycol + Laurate⁻ (slow)

This stepwise hydrolysis is a common characteristic of glycol fatty acid esters. europa.eu In vivo, these esters are expected to be hydrolyzed by gastrointestinal enzymes, releasing the fatty acid and the glycol moiety. europa.eueuropa.eu The hydrolysis of related propylene (B89431) glycol distearate has been shown to be similar to that of glyceryl esters of stearic acid. cir-safety.org

Transesterification Reaction Pathways

Transesterification of this compound involves the exchange of the laurate groups with another alcohol. This reaction is a key pathway for modifying the properties of the ester or for synthesizing other specialty esters. mofanpu.com The reaction is typically catalyzed by an acid or a base.

The general mechanism for base-catalyzed transesterification involves the formation of an alkoxide from the reacting alcohol, which then acts as a nucleophile. psu.edu This alkoxide attacks the carbonyl carbon of the ester group in this compound, leading to a tetrahedral intermediate. The intermediate then collapses, displacing the original glycol moiety and forming a new ester. This process can occur sequentially for both ester groups.

For example, in the transesterification of a triglyceride (a tri-ester), the reaction proceeds through the formation of diglycerides and monoglycerides (B3428702) as intermediates. frontiersin.org A similar stepwise pathway is expected for this compound, a di-ester. The reaction is reversible and often driven to completion by using an excess of the reacting alcohol. psu.edu

Enzymatic transesterification using lipases is also a viable pathway, offering high yields under milder conditions. mdpi.com

Role of Catalysts in Reaction Mechanisms (e.g., Dibutyltin (B87310) Dilaurate)

Catalysts are crucial in directing and accelerating the transformations of this compound. Dibutyltin dilaurate (DBTDL) is a versatile organotin catalyst widely used in esterification and transesterification reactions. mofanpu.compolysciences.combnt-chemicals.com

In esterification reactions, DBTDL acts as an efficient catalyst, promoting the reaction between a carboxylic acid and an alcohol to form an ester. ohans.com It is known to significantly improve both the yield and selectivity of the reaction. ohans.com The catalytic mechanism of DBTDL can involve its Lewis acidity, where the tin atom coordinates with the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol. ohans.comrsc.org

In transesterification reactions, DBTDL also demonstrates excellent catalytic performance. mofanpu.comohans.com The proposed mechanisms for organotin-catalyzed transesterification often involve the tin compound acting as a Lewis acid to activate the ester's carbonyl group. rsc.org Another possible mechanism involves an exchange/insertion pathway where the alcohol first coordinates with the tin catalyst. rsc.org

DBTDL is also a well-known catalyst for polyurethane formation, facilitating the reaction between isocyanates and polyols. taylorandfrancis.comatamanchemicals.compoliuretanos.com.br Its effectiveness stems from its ability to accelerate crosslinking and polymerization processes. polysciences.com

Thermodynamic Characterization of this compound Reactions

Determination of Activation Energy (Ea)

The activation energy (Ea) is a critical thermodynamic parameter that quantifies the minimum energy required for a chemical reaction to occur. For reactions involving this compound, such as hydrolysis and esterification, the activation energy can be determined experimentally by studying the reaction rate at different temperatures. The Arrhenius equation is commonly used for this purpose. psu.edulibretexts.org

Kinetic studies on the saponification of diesters, including this compound, have utilized methods to evaluate thermodynamic parameters like activation energy. niscpr.res.in For instance, in a study of a related system, the blocking reaction of an isocyanate in the presence of dibutyltin dilaurate (DBTDL) as a catalyst, the activation energy was found to be significantly reduced compared to the uncatalyzed reaction. epa.govresearchgate.net Specifically, the activation energy was 43.890 kJ/mol without a catalyst and decreased to 34.412 kJ/mol with DBTDL. epa.govresearchgate.net

In the context of the synthesis of diethylene this compound, a comparison between conventional and microwave heating methods showed a 24% decrease in activation energy with microwave heating. mpob.gov.my This highlights how the reaction conditions can influence the energy barrier.

The table below shows activation energies for related esterification and transesterification reactions.

Interactive Data Table: Activation Energies for Related Ester Reactions

ReactionCatalystActivation Energy (Ea) (kJ/mol)
Isocyanate Blocking ReactionNone43.890
Isocyanate Blocking ReactionDibutyltin Dilaurate34.412
Enzyme-Catalyzed Transesterification (Monoglyceride formation)Immobilized Lipase (B570770)17.79 (4.25 kcal/mol)
Enzyme-Catalyzed Transesterification (Diglyceride formation)Immobilized Lipase23.35 (5.58 kcal/mol)
Enzyme-Catalyzed Transesterification (Methyl Ester formation)Immobilized Lipase23.01 (5.50 kcal/mol)

Data sourced from various kinetic studies. epa.govresearchgate.netscirp.org

Enthalpy of Activation (ΔH‡)

The enthalpy of activation (ΔH‡) represents the change in enthalpy when the reactants form the transition state. It is closely related to the activation energy and provides insight into the energy barrier of a reaction. libretexts.orglibretexts.org The Eyring equation is used to determine ΔH‡ from the temperature dependence of the reaction rate constant. psu.edu

Thermodynamic parameters, including the enthalpy of activation, have been determined for the saponification of various diesters. niscpr.res.in For associative pathways, such as those often seen in ester hydrolysis, the enthalpy of activation is typically low because bond breaking is not required before reaching the transition state. libretexts.org

For example, in the hydrolysis of sucrose (B13894) catalyzed by invertase, the enthalpy of activation was determined to be 52.6 kJ/mol. nih.gov In a study of an isocyanate reaction with benzyl (B1604629) alcohol catalyzed by DBTDL, the activation enthalpy was calculated from the kinetic data obtained at different temperatures. psu.edu

The enthalpy of activation is a key component of the Gibbs free energy of activation (ΔG‡), which also includes the entropy of activation (ΔS‡). libretexts.org Together, these parameters provide a more complete thermodynamic picture of the reaction mechanism.

Free Energy of Activation (ΔG‡)

The free energy of activation (ΔG‡) represents the change in Gibbs free energy from the reactants to the transition state of a chemical reaction. It is a critical parameter in chemical kinetics, as it directly relates to the reaction rate constant. A higher ΔG‡ corresponds to a slower reaction rate, and conversely, a lower ΔG‡ indicates a faster reaction. For the transformations of this compound, the free energy of activation provides insight into the spontaneity and rate-determining steps of the reaction.

In the context of the saponification of ethylene this compound, which is a two-step consecutive reaction, the free energies of activation for both steps have been determined. The saponification process involves the hydrolysis of the two ester linkages, with the first step being the hydrolysis of one ester group to form the monoester, and the second step being the hydrolysis of the remaining ester group.

Research on the saponification of various industrially important diesters has provided specific values for the free energy of activation for ethylene this compound. niscpr.res.in These studies often utilize methods like the time ratio method to determine the rate constants for each step of the reaction, from which the thermodynamic parameters are calculated. niscpr.res.in The free energy of activation is calculated using the Eyring equation, which relates the rate constant of a reaction to temperature and the activation parameters.

A comparative analysis of the thermodynamic parameters for the saponification of different diesters reveals that the free energies of activation for the dilaurates of ethylene glycol and propylene glycol are generally lower than those for the corresponding distearates. asianpubs.org This suggests that the saponification of laurate esters is kinetically more favorable than that of stearate (B1226849) esters under similar conditions.

The following table presents the free energy of activation for the saponification of ethylene this compound.

Table 1: Free Energy of Activation (ΔG‡) for the Saponification of Ethylene this compound

Reaction Step Free Energy of Activation (ΔG‡) (kcal/mol)
1st Step 9.593
2nd Step 9.657

Data sourced from a comparative kinetic study of the saponification of industrially important diesters. asianpubs.org

Entropy of Activation (ΔS‡)

The entropy of activation (ΔS‡) reflects the change in the degree of randomness or disorder when the reactants are converted into the transition state. A negative value for ΔS‡ suggests that the transition state is more ordered than the reactants, which is often indicative of an associative mechanism where two or more molecules combine to form the activated complex. Conversely, a positive ΔS‡ implies a more disordered transition state, often associated with a dissociative mechanism.

For the saponification of this compound, the entropy of activation is a key parameter in elucidating the reaction mechanism. In the alkaline hydrolysis of esters, the transition state is believed to involve the formation of a tetrahedral intermediate, which is a more ordered structure compared to the separated reactants (the ester and the hydroxide ion). This would be expected to result in a negative entropy of activation.

Kinetic studies on the saponification of ethylene this compound have determined the entropy of activation for both the first and second hydrolysis steps. niscpr.res.in These values are calculated from the temperature dependence of the reaction rate constants using the Eyring equation. The negative values obtained for the entropy of activation in the saponification of ethylene this compound support the idea of a more ordered transition state, which is consistent with the proposed associative mechanism for ester hydrolysis. niscpr.res.in

The following table displays the entropy of activation for the saponification of ethylene this compound.

Table 2: Entropy of Activation (ΔS‡) for the Saponification of Ethylene this compound

Reaction Step Entropy of Activation (ΔS‡) (cal/mol·K)
1st Step -19.950
2nd Step -20.300

Data sourced from a comparative kinetic study of the saponification of industrially important diesters. asianpubs.org

Correlation of Thermodynamic Parameters with this compound Structure

The thermodynamic parameters of activation, namely the free energy of activation (ΔG‡) and the entropy of activation (ΔS‡), for the transformations of this compound are intrinsically linked to its molecular structure. The key structural features of ethylene this compound that influence these parameters are the nature of the fatty acid chains (laurate) and the ethylene glycol backbone.

Influence of the Lauryl Group:

Comparative kinetic studies have shown that the enthalpies and free energies of activation for the saponification of dilaurates, such as ethylene this compound, are generally lower than those for the corresponding distearates. asianpubs.org This can be attributed to the shorter alkyl chain of the lauryl group (C11H23) compared to the stearyl group (C17H35). niscpr.res.in The shorter chain length may result in less steric hindrance at the reaction center, facilitating the approach of the nucleophile (hydroxide ion) to the ester carbonyl group. This leads to a lower activation energy barrier and, consequently, a faster reaction rate for laurates compared to stearates.

Role of the Ethylene Glycol Backbone:

The ethylene glycol bridge in the diester structure also plays a significant role. During the saponification of diesters of glycols, the neighboring hydroxyl group formed after the first hydrolysis step can provide anchimeric assistance. niscpr.res.in This intramolecular assistance can facilitate the hydrolysis of the second ester group. However, in the case of diesters where the two ester groups are on adjacent carbons, like in ethylene this compound, the proximity of the second ester group and the intermediate monoester anion can also lead to electrostatic repulsion, which might affect the rate of the second saponification step.

The structure of the transition state is also a critical factor. In the alkaline hydrolysis of esters, the transition state is a highly solvated species. niscpr.res.in The presence of the glycol moiety can influence the solvation of the transition state, which in turn affects the thermodynamic parameters.

The following table provides a comparison of the thermodynamic parameters for the saponification of ethylene this compound with other related diesters, illustrating the influence of the glycol and fatty acid structure.

Table 3: Comparison of Thermodynamic Parameters for the Saponification of Various Diesters

Compound ΔG‡ (1st step) (kcal/mol) ΔG‡ (2nd step) (kcal/mol) ΔS‡ (1st step) (cal/mol·K) ΔS‡ (2nd step) (cal/mol·K)
Ethylene this compound 9.593 9.657 -19.950 -20.300
Propylene this compound 7.896 9.876 -12.210 -21.300
Glyceryl dilaurate 7.227 7.317 -11.330 -22.410

Data sourced from a comparative kinetic study of the saponification of industrially important diesters. asianpubs.org

Advanced Analytical Characterization of Glycol Dilaurates and Their Interactions

Spectroscopic Characterization Techniques

Spectroscopic techniques are pivotal in the detailed characterization of glycol dilaurates, providing extensive information on their chemical structure and purity. These methods rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its composition and conformation.

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for elucidating the structure of glycol dilaurates by identifying the functional groups present in the molecule. analysis.rsthermofisher.com The technique works by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds. analysis.rs

In the analysis of glycol dilaurates, the FTIR spectrum will prominently feature a strong absorption band corresponding to the C=O stretching vibration of the ester functional group. This peak is typically observed in the region of 1735-1750 cm⁻¹. Another key feature is the C-O stretching vibration, which appears as a strong, broad band in the 1000-1300 cm⁻¹ region. The presence and characteristics of these bands confirm the esterification of the glycol with lauric acid.

Additionally, the spectrum will display bands related to the hydrocarbon chains of the laurate moieties. These include C-H stretching vibrations, which are typically observed between 2850 and 3000 cm⁻¹. Specifically, antisymmetric and symmetric stretching vibrations of CH₂ groups can be identified. bas.bg The absence of a broad O-H stretching band, which would typically appear around 3200-3600 cm⁻¹, indicates the complete reaction of the hydroxyl groups of the glycol, confirming the formation of the diester. FTIR can also be used to assess the purity of the glycol dilaurate sample by detecting the presence of unreacted starting materials or byproducts.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
C=O (Ester) Stretch 1735 - 1750
C-O (Ester) Stretch 1000 - 1300
C-H (Alkyl) Stretch 2850 - 3000

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of molecules. thermofisher.com It provides detailed information about the carbon-hydrogen framework of a compound.

Proton (¹H-NMR) Spectroscopy for Molecular Structure Confirmation

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful method used to confirm the molecular structure of glycol dilaurates by analyzing the chemical environment of the hydrogen atoms (protons). libretexts.org The spectrum provides information on the number of different types of protons, their relative numbers, and their proximity to other protons.

For a typical this compound, such as ethylene (B1197577) this compound, the ¹H-NMR spectrum will exhibit characteristic signals. The protons on the ethylene glycol backbone will appear as a singlet or a multiplet, depending on the specific glycol used and the resolution of the instrument. For ethylene this compound, the two methylene (B1212753) groups of the ethylene glycol moiety are chemically equivalent and would ideally show a single peak. nih.gov The chemical shift of these protons is typically found downfield due to the deshielding effect of the adjacent ester oxygen atoms.

The protons of the laurate chains will also give rise to distinct signals. The α-methylene protons (CH₂ adjacent to the carbonyl group) will appear as a triplet at a chemical shift of around 2.3 ppm. The terminal methyl protons (CH₃) of the laurate chains will resonate as a triplet further upfield, typically around 0.9 ppm. The numerous methylene protons in the middle of the laurate chains will overlap to form a broad multiplet between approximately 1.2 and 1.6 ppm. The integration of these peak areas provides the relative ratio of the protons, confirming the structure of the molecule. thermofisher.com

Table 2: Typical ¹H-NMR Chemical Shifts for Ethylene this compound

Proton Type Approximate Chemical Shift (ppm) Multiplicity
Ethylene Glycol (O-CH₂-CH₂-O) ~4.2 s
α-Methylene (CH₂ -COO) ~2.3 t
Methylene Chain (-(CH₂)₈-) ~1.2 - 1.6 m
Terminal Methyl (CH₃) ~0.9 t

s = singlet, t = triplet, m = multiplet

Carbon (¹³C-NMR) Spectroscopy for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.inirisotope.com In ¹³C-NMR, each unique carbon atom in the molecule gives a distinct signal, allowing for a detailed analysis of the carbon framework. savemyexams.com

For this compound, the ¹³C-NMR spectrum will show a characteristic resonance for the carbonyl carbon of the ester group in the downfield region, typically between 170 and 185 ppm. chemguide.co.uk The carbons of the glycol unit will also have a specific chemical shift, influenced by the electronegative oxygen atoms. For instance, in ethylene this compound, the two equivalent methylene carbons of the glycol would appear as a single peak.

The carbons of the laurate chains will give rise to a series of signals. The α-carbon (the carbon adjacent to the carbonyl group) will be found at a distinct chemical shift, while the other methylene carbons along the chain will have signals in the aliphatic region of the spectrum. The terminal methyl carbon will appear at the most upfield position. The wide range of chemical shifts in ¹³C-NMR helps to resolve signals from nearly every carbon atom, providing a "fingerprint" of the molecule's carbon structure. libretexts.org

Table 3: Typical ¹³C-NMR Chemical Shifts for this compound

Carbon Type Approximate Chemical Shift (ppm)
Carbonyl (C=O) 170 - 185
Glycol Carbons (O-C H₂-C H₂-O) 60 - 70
α-Carbon (C H₂-COO) 30 - 40
Methylene Chain (-(CH₂)₈-) 20 - 35
Terminal Methyl (C H₃) ~14
Advanced NMR for End-Group Analysis and Polymer Polydispersity (e.g., Polyethylene (B3416737) Glycol)

For polymeric systems like polyethylene glycol (PEG) dilaurates, advanced NMR techniques are crucial for characterizing end-groups and determining properties such as the degree of polymerization and polydispersity. magritek.com ¹H-NMR can be used for end-group analysis by comparing the integration of the signals from the terminal groups with the integration of the signal from the repeating monomer units in the polymer backbone. magritek.com

For instance, in a methoxy-terminated PEG dilaurate, the integral of the methoxy (B1213986) end-group protons can be compared to the integral of the ethylene glycol repeating units. magritek.com This ratio allows for the calculation of the number-average molecular weight (Mn) of the polymer. nih.gov Specialized NMR pulse sequences can be employed to enhance the signals of the end-groups, which are present in much lower concentrations than the repeating monomer units.

Determining the identity and purity of end-groups is critical, as incomplete functionalization can affect the final properties of the polymer. researchgate.net For example, in the synthesis of PEG-based hydrogels, the presence of unreacted hydroxyl end-groups can be detected and quantified using ¹H-NMR, often by observing a characteristic hydroxyl peak. researchgate.netnih.gov Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) can be used to analyze the polydispersity of the polymer by separating the NMR signals of molecules with different diffusion coefficients, which is related to their size.

Chromatographic and Mass Spectrometric Approaches

Chromatographic and mass spectrometric techniques are powerful tools for the separation, identification, and quantification of glycol dilaurates and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of volatile and semi-volatile compounds. gcms.cz In this technique, the sample is first vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. thermofisher.com The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. nih.gov This allows for the definitive identification and quantification of glycol dilaurates, as well as any impurities or byproducts. frontiersin.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of less volatile or thermally labile compounds, such as higher molecular weight PEG dilaurates. nih.gov In LC-MS, the sample is separated by liquid chromatography before being introduced into the mass spectrometer. This technique is highly sensitive and selective, making it suitable for complex mixtures. nih.gov For instance, LC-MS/MS (tandem mass spectrometry) can be used for the structural elucidation of unknown components by fragmenting the parent ion and analyzing the resulting daughter ions. core.ac.uk

These combined techniques offer high resolution and sensitivity, enabling the detailed characterization of this compound samples, including the determination of isomeric purity and the detection of trace-level contaminants. core.ac.uk

Gas Chromatography-Flame Ionization Detector (GC-FID) for Compositional Analysis

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely utilized technique for the compositional analysis of volatile and semi-volatile compounds like this compound. ufl.edu The fundamental principle of GC involves the separation of components in a sample based on their differential partitioning between a stationary phase within a column and a gaseous mobile phase. ufl.edu6-napse.com The sample is vaporized in a heated inlet and carried through the column by an inert gas, such as helium, nitrogen, or hydrogen. ufl.edu

As the separated components elute from the column, they enter the flame ionization detector. The FID employs a hydrogen-air flame that ionizes the organic analytes. ufl.edumeasurlabs.com This ionization process generates a current that is proportional to the amount of the analyte, allowing for quantitative analysis. ufl.edu By comparing the retention times of the sample components to those of known standards, qualitative identification is also possible. ufl.edu

For the analysis of this compound, GC-FID can be used to determine the purity of the compound, identify and quantify any residual starting materials like ethylene glycol or lauric acid, and detect byproducts from the esterification reaction. In some cases, pyrolysis-GC-FID may be employed, where the polymer is thermally decomposed before entering the column, to analyze its constituent monomers and structural arrangements. ufl.edu

A typical GC-FID analysis involves dissolving the this compound sample in a suitable solvent and injecting it directly into the chromatograph. clu-in.org The instrument is calibrated using standard solutions of known concentrations to generate a calibration curve of peak area versus concentration, which is then used to quantify the components in the sample. clu-in.org

Table 1: Typical GC-FID Operating Conditions for Glycol Analysis
ParameterConditionReference
Column30 m x 530 µm RTX-200 fused silica (B1680970) column nih.gov
Carrier GasHydrogen or Helium ufl.edunih.gov
Makeup GasNitrogen nih.gov
Injection Volume1 µL clu-in.org
Inlet Temperature~350 °C ufl.edu
DetectorFlame Ionization Detector (FID) ufl.edu6-napse.com
Oven ProgramTemperature ramp programmed for optimal separation ufl.edu

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers like this compound. oecd.orgresearchgate.net This method separates molecules based on their effective size, or hydrodynamic volume, in solution. oecd.orgresearchgate.net The separation occurs as the dissolved polymer sample passes through a column packed with porous gel particles. researchgate.net

Larger molecules are unable to enter the pores and thus travel a shorter path, eluting from the column first. oecd.orgbitesizebio.com Smaller molecules, however, can penetrate the pores to varying extents, leading to a longer path and later elution. bitesizebio.com This counterintuitive separation mechanism, where larger molecules elute faster, is a hallmark of SEC. bitesizebio.com

The output from the detector, typically a differential refractive index (RI) detector, is a chromatogram showing the distribution of molecular sizes. oecd.orgcirs-ck.com To obtain absolute molecular weight values, the system must be calibrated with a series of polymer standards of known molecular weights. oecd.orgcirs-ck.com This calibration curve, plotting the logarithm of molecular weight against elution volume, allows for the calculation of various molecular weight averages for the sample, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). oecd.orglcms.cz The PDI provides a measure of the breadth of the molecular weight distribution. lcms.cz

For this compound, GPC/SEC analysis provides crucial information about the degree of polymerization and the presence of oligomers or unreacted monomers. This data is vital as the molecular weight and its distribution directly impact the physical properties of the material. cirs-ck.com

Table 2: Key Parameters Determined by GPC/SEC
ParameterDescriptionReference
Number-Average Molecular Weight (Mn)Provides information related to the flexibility of the polymer. researchgate.net
Weight-Average Molecular Weight (Mw)Relates to the strength of the polymer material. researchgate.net
Z-Average Molecular Weight (Mz)Another moment of the molecular weight distribution, sensitive to high molecular weight species. lcms.cz
Polydispersity Index (PDI)Measures the broadness of the molecular weight distribution (Mw/Mn). researchgate.netlcms.cz

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is used to identify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules. For polymers like this compound, "soft" ionization techniques are particularly valuable as they minimize fragmentation and allow the analysis of intact macromolecules. nih.govwikipedia.org

Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of synthetic polymers with low volatility. ias.ac.in In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. nih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact analyte molecules into the gas phase as single-charged ions with minimal fragmentation. nih.govias.ac.in

The quality of a MALDI-MS spectrum is highly dependent on sample preparation, including the choice of matrix, the cationizing salt, and the relative proportions of these components to the analyte. nih.govfrontiersin.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique that transfers ions from solution into the gas phase. nih.gov A high voltage is applied to a liquid containing the analyte, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. nih.gov A key feature of ESI is its ability to produce multiply charged ions, which extends the mass range of the analyzer. wikipedia.org

ESI-MS is highly sensitive and can be coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. wikipedia.orgcreative-biolabs.com For diols like this compound, derivatization may sometimes be necessary to enhance ionization efficiency. nih.gov

Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a variation that uses hydronium ions (H₃O⁺) as the reagent ions for chemical ionization. wikipedia.org This technique is particularly useful for online monitoring of volatile organic compounds. wikipedia.org A related method, Proton Transfer Reaction ESI-MS, utilizes amines to reduce the charge state of the ions in the electrospray, simplifying the mass spectra of large polymers and facilitating the interpretation of their charge states. nih.gov This charge-stripping approach allows for more accurate determination of average molecular weights and distributions for polydisperse polymers. nih.govnih.gov

The detailed structural characterization of this compound and related copolymers involves identifying the constituent monomer units, the chemical nature of the end-groups, and the sequence of monomers in a copolymer chain.

Monomer Units: Mass spectrometry techniques like MALDI-MS and ESI-MS/MS (tandem mass spectrometry) are powerful for identifying monomer units. nih.govmdpi.com In MS/MS, a precursor ion is selected and fragmented, and the resulting product ions provide structural information. nih.gov The mass difference between adjacent peaks in a polymer distribution in a MALDI spectrum corresponds to the mass of the repeating monomer unit. nih.gov

End-Group Functionalities: End-group analysis is crucial for determining the number-average molecular weight (Mn) and understanding the polymerization chemistry. fsu.eduwikipedia.org MALDI-MS provides a direct method for determining the mass and composition of end-groups. ias.ac.in By knowing the mass of the end-groups and the repeating unit, the total molecular weight of each oligomer can be precisely calculated from the spectrum. nih.gov

Copolymer Sequences: For copolymers containing this compound units, determining the sequence of the different monomers is challenging but critical, as it influences the material's properties. nih.gov While direct sequencing of long polymers is difficult, techniques like tandem mass spectrometry (MS/MS) can provide sequence information by analyzing the fragmentation patterns of oligomers. mdpi.com Additionally, combining liquid chromatography with MS (LC-MS) can separate copolymers based on their composition, and subsequent fragmentation analysis can reveal block length and sequence distributions. chromatographyonline.com

Thermal and Morphological Characterization

The performance and application of this compound are heavily influenced by its thermal behavior and solid-state morphology. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to study these properties.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the melting temperature (Tm) and glass transition temperature (Tg). For semi-crystalline materials like some glycol-based polymers, DSC can reveal information about melting behavior, crystallization, and the presence of different crystalline forms. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the material. researchgate.net For this compound, TGA can determine the onset of degradation and the temperature at which significant mass loss occurs, which is critical for processing and high-temperature applications. mdpi.com

Morphological Characterization: The arrangement of polymer chains in the solid state defines the material's morphology. For this compound, this can range from amorphous to semi-crystalline. Techniques like X-ray Diffraction (XRD) can be used to assess the degree of crystallinity and identify the crystal structure. researchgate.net Scanning Electron Microscopy (SEM) can be used to visualize the surface morphology and texture of the material. mdpi.com The morphology is closely linked to the thermal history and processing conditions of the polymer.

Table 3: Chemical Compounds Mentioned
Compound Name
1,2-butanediol
2-bromopyridine-5-boronic acid
3-butene-1,2-diol
Acetonitrile
Dibutyltin (B87310) dilaurate
Ethanol
Ethylene glycol
Ethylene this compound
This compound
Isophorone diisocyanate
Isopropanol
Lauric acid
Methanol
N-propyl alcohol
Poly(ethylene glycol)
Poly(lactic acid-co-glycolic acid)
Propylene (B89431) glycol
Styrene
Styrene glycol
Tetrahydrofuran

Differential Scanning Calorimetry (DSC) for Thermal Behavior

Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to investigate the thermal properties of materials by measuring the difference in heat flow required to increase the temperature of a sample and a reference. torontech.comnih.gov This method provides critical insights into the thermal transitions of substances like this compound, revealing information about melting, crystallization, and glass transitions. pressbooks.pub

The thermal behavior of glycol esters is influenced by their molecular structure, including the length of the glycol chain and the fatty acid chains. DSC analysis of these compounds typically involves heating and cooling cycles under a controlled atmosphere to observe endothermic and exothermic events. uc.edu For poly(ester-ether) glycols, which share structural similarities with this compound, DSC has been used to determine glass transition temperatures (Tg) and melting temperatures (Tm). akjournals.comakjournals.com

Research on related glycol-based systems provides a framework for understanding the thermal profile of this compound. For instance, studies on poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG) derivatives show distinct thermal events. acs.orgmdpi.com In one study, the thermal behavior of methylcellulose (B11928114) in different glycols was analyzed. For methylcellulose in ethylene glycol, an endothermic peak was observed near 125 °C, while in propylene glycol, a broad endotherm with no distinct maximum was noted. mdpi.com The enthalpy changes associated with these transitions are also quantified by DSC, providing data on the energy absorbed or released during phase changes. mdpi.comresearchgate.net

The DSC thermogram of a this compound sample would be expected to show a distinct melting endotherm corresponding to the transition from a solid to a liquid state. The temperature and enthalpy of this peak are characteristic of the specific this compound's purity and polymorphic form. Upon cooling, an exothermic crystallization peak would be observed as the material solidifies. The presence of a glass transition, a second-order transition visible as a step-change in the heat capacity, may also be detected, particularly in polymeric derivatives or amorphous fractions of the material. pressbooks.pubakjournals.com

Table 1: Representative Thermal Events for Glycol Esters and Related Compounds Measured by DSC This table compiles typical data from studies on related compounds to illustrate the expected thermal properties of glycol esters like this compound.

Compound/SystemThermal EventTemperature (°C)Enthalpy (J/g)Reference
Poly(ester-ether) glycols (soft segment)Glass Transition (Tg)-55 to -43N/A akjournals.com
Methylcellulose in Ethylene GlycolEndotherm Peak~125428.8 mdpi.com
Methylcellulose in Propylene GlycolWide EndothermNo distinct maxima353.1 mdpi.com
PEG-grafted butene-1 copolymerCooling Crystallization (Tc)> 50N/A mdpi.com
Polyethylene glycol (PEG)-Cellulose graftMelting EnthalpyN/Aup to 140.04 researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Analysis (e.g., Nanoparticles)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, detailed information about the morphology, size, and internal structure of nanomaterials. numberanalytics.comutexas.edu A beam of electrons is transmitted through an ultrathin sample, forming an image that reveals structural details at the nanoscale. nih.gov In the context of this compound, TEM is particularly valuable for characterizing nanostructured systems, such as solid lipid nanoparticles (SLNs) or nanoemulsions, where it serves as a key component of the lipid matrix. google.cominnovareacademics.in

Glycol dilaurates, such as propylene this compound, are utilized in the formulation of nanoparticles for various applications. google.com TEM analysis of these nanoparticles allows for direct visualization of their size and shape distribution, which are critical parameters for their function. medcraveonline.com For example, studies on lipid-based nanoparticles often employ TEM to confirm that the particles are spherical and to measure their diameters accurately. nih.gov

Cryogenic TEM (cryo-TEM) is an advanced variation of the technique where samples are flash-frozen in a vitrified state, preserving their native, hydrated structure. This is especially useful for analyzing liquid crystalline nanoparticles (LCNPs), which can be formed using glycol esters like glycerol (B35011) dioleate (structurally related to glycol dilaurates). nih.govacs.org Cryo-TEM studies have revealed the complex internal nanostructures of these particles, such as the arrangement of aqueous channels and lipid bilayers, which are crucial for their properties. nih.govacs.org In some cases, TEM images have shown the coexistence of different liquid crystalline phases, such as reversed cubic and hexagonal phases, within a single nanoparticle formulation. nih.gov The high resolution of TEM can also reveal surface morphology, such as the "twig-like" surface structures observed in certain DSPE-PEG-LCNPs. nih.gov

Table 2: Summary of TEM Findings for Nanoparticles Containing Glycol Esters This table presents typical findings from TEM analysis of nanocarriers formulated with glycol esters, illustrating the application of this technique.

Nanoparticle SystemGlycol Ester ComponentTEM ObservationSize/Structural DetailsReference
Enzalutamide NanoparticlesPropylene this compoundCharacterization of nanoparticlesNot specified google.com
Liquid Crystalline Nanoparticles (LCNPs)Glycerol dioleateInternal water channels and "twig-like" surface morphologyParticle size ~70 nm nih.gov
Cubic Micellar Lipid NanoparticlesGlycerol dioleate (GDO)Morphology before and after lipase (B570770) degradation; showed mixture of sponge-like particles and multilamellar structures after degradationNot specified acs.org
Solid Lipid Nanoparticles (SLNs)Various lipid matricesPrimarily spherical shapeMajority below 200 nm nih.gov
Al2O3 and TiO2 NanofluidsPropylene Glycol (base fluid)Presence of some agglomeratesPrimary particle size: 13 nm (Al2O3), 21 nm (TiO2) arxiv.org

Role of Glycol Dilaurates in Complex Chemical Systems and Materials Science

Interfacial Phenomena and Emulsion Science Research

As a surface-active agent, glycol dilaurate is fundamental to the formation and stabilization of emulsions. Its ability to reduce the interfacial tension between immiscible liquids like oil and water is a key mechanism in emulsion science.

Studies on Interfacial Activity and Emulsion Stabilization Mechanisms of Glycol Dilaurates

Glycol dilaurates, such as ethylene (B1197577) this compound and propylene (B89431) this compound, function as effective emulsifying agents. Their molecular structure consists of a hydrophilic glycol "head" and two hydrophobic lauric acid "tails." This amphiphilic design allows them to adsorb at the oil-water interface, forming a film that lowers the interfacial tension. This reduction in energy makes the dispersion of one liquid into another more favorable, facilitating the creation of an emulsion.

The stabilization mechanism involves the formation of a protective barrier around the dispersed droplets. This interfacial film prevents the droplets from coalescing, which would otherwise lead to phase separation and emulsion breakdown. The effectiveness of this compound as a stabilizer depends on the amount used; the quantity of the emulsifier is a critical factor in determining the long-term stability of an emulsion. epo.org

Formation and Characterization of Microemulsions and Nanoemulsions

Glycol dilaurates are integral to the formation of microemulsions and nanoemulsions, which are stable, finely dispersed systems with applications in areas like drug delivery. Propylene this compound, in particular, has been shown to form stable self-emulsifying microemulsions.

Research has demonstrated that in combination with a water-soluble surfactant like Vitamin E TPGS, propylene this compound can form microemulsions where the particle size is highly dependent on the lipid-to-surfactant ratio. A notable transition occurs as the surfactant concentration increases: systems shift from producing larger microemulsion droplets (over 180 nm) to much smaller ones (under 20 nm). cir-safety.org This transition is critical as it affects the physical properties and potential applications of the emulsion. The ability to form such fine dispersions is a key reason for their use in advanced formulations. In some systems, propylene this compound has been used as a co-surfactant or co-emulsifier to enhance the formation of self-nanoemulsifying drug delivery systems (SNEDDS). l-i.co.ukacs.org

Table 1: Effect of Propylene this compound (PG-2L) to TPGS Ratio on Microemulsion Droplet Size

Lipid:Surfactant Ratio (PG-2L:TPGS) Droplet Size (nm) Classification
9:1 >180 Microemulsion (Large)
8:2 >180 Microemulsion (Large)
7:3 >180 Microemulsion (Large)
6:4 >180 Microemulsion (Large)
5:5 <20 Microemulsion (Small)
4:6 <20 Microemulsion (Small)
3:7 <20 Microemulsion (Small)
2:8 <20 Microemulsion (Small)
1:9 <20 Microemulsion (Small)

Data sourced from studies on binary lipid systems containing propylene glycol diesters. cir-safety.org

Investigation of this compound Interactions in Binary Lipid Systems

Glycol dilaurates are frequently studied in binary systems with other lipids and surfactants to create stable lipid-based drug delivery systems (LBDDS). Propylene this compound, which typically contains over 70% diesters, forms stable binary lipid systems with water-soluble surfactants like TPGS, Tween 80, and Cremophor EL. cir-safety.org

These binary systems can spontaneously form microemulsions upon dilution with water. Pseudo-ternary phase diagrams are often constructed to map the behavior of these systems. For instance, studies have shown that mixtures of propylene glycol monolaurate and propylene this compound (e.g., in a 1:3 ratio) with a surfactant like PEG-35 castor oil form distinct microemulsion and gel regions upon the addition of water. specialchem.com The specific interactions and ratios between the this compound and the accompanying surfactant determine the phase behavior and the ultimate stability and characteristics of the resulting emulsion. cir-safety.org

Influence of this compound on Surfactant Packing Density and Interfacial Film Rigor

Changes in surfactant concentration, which includes the contribution from this compound, affect the packing density and the rigor of this interfacial film. cir-safety.org A well-packed, robust film provides a stronger barrier against droplet coalescence. The transition from large to small microemulsion droplets observed when increasing the surfactant-to-lipid ratio is partly attributable to changes in how the surfactant molecules, including the this compound, organize at the interface, leading to different curvatures and film properties. cir-safety.org

Applications in Advanced Polymer Chemistry and Composites

While primarily known as surfactants, esters like this compound also find use in polymer science, though their role can vary from being a reactive component to an additive.

Glycol Dilaurates as Components in Polymer Synthesis (e.g., Polyurethane Prepolymers)

In the synthesis of polyurethanes (PU), the primary reaction is between a polyol (a molecule with multiple hydroxyl groups) and a polyisocyanate. The polyol component typically forms the "soft segment" of the resulting polymer, imparting flexibility.

While diesters such as propylene this compound are listed as potential additives or plasticizers in some polyurethane foam formulations, their specific role as a reactive polyol for the synthesis of the polyurethane prepolymer backbone is not extensively documented in the reviewed literature. google.com The synthesis of propylene this compound itself involves the reaction between propylene glycol and lauric acid, consuming the hydroxyl groups that would be necessary for it to act as a polyol in polyurethane formation. Therefore, its function in polyurethane systems is more commonly as an additive rather than a primary reactant in the prepolymer synthesis. For example, it has been included in lists of organic esters used as additives in flexible polyurethane foam articles. google.com

Investigation of Grafting Polymers onto Substrates via this compound Catalysis

The modification of substrate surfaces through polymer grafting is a critical technique for developing advanced materials with tailored properties. Catalysts play a pivotal role in these processes. Organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL), which is structurally related to this compound, are effective catalysts for grafting reactions.

Research has demonstrated a one-step procedure for grafting polymer glycols, like poly(ethylene glycol) (PEG), onto nano-silica surfaces. researchgate.net In this method, all reactants—silica (B1680970), PEG, a coupling agent like toluene diisocyanate (TDI), and a DBTDL catalyst—are added simultaneously to the reaction vessel. The DBTDL catalyzes the coupling reaction between the diisocyanate and the hydroxyl groups of both the PEG and the silica surface, forming stable urethane linkages. researchgate.net This process effectively tethers the polymer chains to the substrate.

The success of the grafting is confirmed through various characterization techniques:

Fourier-Transform Infrared Spectroscopy (FTIR) : Confirms the formation of urethane bonds. researchgate.net

Thermogravimetric Analysis (TGA) and Elemental Analyses : Provide evidence for the successful grafting of the polymer onto the surface. researchgate.net

Transmission Electron Microscopy (TEM) : Visualizes the polymer layer on the substrate. researchgate.net

This catalytic approach allows for the effective modification of inorganic surfaces, creating hybrid particles with stable colloidal dispersion in organic solvents and combining the properties of both the polymer and the substrate. researchgate.net

Glycol Dilaurates in the Formulation of Novel Polymeric Materials (e.g., Polyurethane Acrylate Binders)

This compound and its related organometallic compounds, particularly dibutyltin dilaurate (DBTDL), are crucial catalysts in the synthesis of novel polymeric materials such as polyurethane acrylate (PUA) binders. scirp.orggoogle.comgoogle.com These binders are used in a variety of applications, including coatings, inks, and adhesives. The synthesis of PUA involves a multi-step process where the catalyst is essential for controlling the reaction kinetics and ensuring the desired molecular structure.

The primary role of the DBTDL catalyst is to promote the urethane reaction between the hydroxyl group (–OH) of a polyol and the isocyanate group (–NCO) of a diisocyanate. nih.gov The general synthesis process is as follows:

Prepolymer Formation : A polyol, such as polyethylene (B3416737) glycol (PEG) or polypropylene glycol (PPG), is reacted with a diisocyanate, for example, isophorone diisocyanate (IPDI) or hexamethylene diisocyanate (HDI). scirp.orgnih.gov A catalytic amount of DBTDL is added to this mixture to facilitate the formation of an isocyanate-terminated polyurethane prepolymer. scirp.org

End-Capping : The remaining isocyanate groups on the prepolymer are then reacted with a hydroxyalkyl acrylate, such as hydroxy ethyl acrylate (HEA), to introduce acrylate functionalities. scirp.orggoogle.com These terminal acrylate groups allow the binder to be cured (cross-linked) using methods like ultraviolet (UV) radiation. semanticscholar.org

The choice of polyol and the amount of catalyst significantly influence the properties of the final PUA binder. For instance, increasing the molecular weight of the polyethylene glycol used in the formulation leads to an increase in the weight average molecular weight (Mw) of the resulting polyurethane acrylate. scirp.org

Table 1: Components and Conditions in Polyurethane Acrylate Synthesis
Component TypeExample CompoundFunctionSource
PolyolPolyethylene glycol (PEG), Polypropylene glycol (PPG)Forms the soft segment of the polymer backbone. scirp.orgnih.gov
DiisocyanateIsophorone diisocyanate (IPDI), Toluene diisocyanate (TDI)Reacts with polyol to form urethane linkages. scirp.org
CatalystDibutyltin dilaurate (DBTDL)Promotes the reaction between hydroxyl and isocyanate groups. scirp.orggoogle.comnih.gov
End-capping AgentHydroxy ethyl acrylate (HEA), Hydroxy propyl methacrylate (HPMA)Introduces reactive acrylate groups for curing. scirp.org

Impact of this compound Derivatives on Polymer Morphology and Properties

Glycol derivatives, when incorporated into polymer chains as monomers or as side chains, have a profound impact on the resulting polymer's morphology and physicochemical properties. mdpi.comnih.gov The structure of the glycol unit—its flexibility, polarity, and size—influences chain packing, crystallinity, and intermolecular interactions, thereby tailoring the material's thermal and mechanical characteristics. mdpi.comnih.gov

In the formulation of bio-based unsaturated polyester (B1180765) resins (UPRs), the choice of diol (glycol) is a critical factor. mdpi.comresearchgate.net Studies comparing different diols such as propylene glycol, neopentyl glycol, and isosorbide have shown that these molecules significantly alter the final properties of the cured resin. mdpi.com

Flexibility and Viscosity : The incorporation of flexible glycol moieties like neopentyl glycol can increase the flexibility and mobility of the polymer chains. mdpi.com This increased mobility reduces intermolecular interactions, leading to a drop in the viscosity of the uncured resin. mdpi.com

Mechanical Properties : Neopentyl glycol tends to increase the resin's flexibility and elasticity, while more rigid structures like isosorbide increase stiffness. mdpi.com

Thermal Properties : The glass transition temperature (Tg) is also affected, with more flexible glycols generally leading to a lower Tg. mdpi.com

In conjugated polymers, glycol-based side chains are crucial in determining the polymer's microstructure. nih.gov Research combining scanning tunneling microscopy and molecular dynamics simulations has revealed that glycolated polymers assemble through the interdigitation of their side chains, similar to their alkylated counterparts. nih.gov However, the conformation and interaction patterns differ significantly, driven by the tendency of the side chains to adopt the conformation of free polyethylene glycol. nih.gov This self-assembly behavior, dictated by the glycol side chains, has a greater influence on the backbone conformation than the backbone's own torsional potential energy. nih.gov

Similarly, in poly(propylene 2,5-furan dicarboxylate) (PPF) copolymers, the addition of poly(ethylene glycol) (PEG) as a soft segment enhances the crystallization ability of the material, although it can lower the melting point by disrupting the regularity of the hard PPF segments. mdpi.com

Table 2: Effect of Glycol Derivatives on Polymer Properties
Glycol DerivativePolymer SystemImpact on Morphology and PropertiesSource
Neopentyl glycolUnsaturated Polyester ResinsIncreases chain flexibility and elasticity; reduces resin viscosity. mdpi.com
IsosorbideUnsaturated Polyester ResinsIncreases resin stiffness. mdpi.com
Poly(ethylene glycol) (PEG)Conjugated PolymersDrives polymer assembly through side-chain interdigitation, determining backbone conformation. nih.gov
Poly(ethylene glycol) (PEG)PPF CopolymersEnhances overall crystallization ability but lowers the melting point. mdpi.com

Chemical Recycling and Degradation Studies of Polymeric Materials

Glycolysis-Mediated Chemical Recycling of Polyurethanes using this compound Precursors/Reagents

Chemical recycling of thermoset polymers like polyurethanes (PU) is essential for a circular economy. Glycolysis is one of the most established and industrially promising methods for the chemical depolymerization of PU waste. researchgate.netacs.orguantwerpen.be This process utilizes glycols, which are the chemical precursors to glycol esters like this compound, as both a solvent and a nucleophilic reagent to break down the polymer network. researchgate.net

The primary objective of PU glycolysis is to recover the polyol, a valuable raw material that can be used to produce new polyurethane materials. researchgate.netntnu.no The process involves heating PU foam waste with an excess of a glycolytic agent, such as ethylene glycol or diethylene glycol (DEG), typically at temperatures between 180°C and 220°C, often in the presence of a catalyst. researchgate.nettechscience.com

The outcome of the glycolysis reaction is often a multi-phase mixture:

Upper Phase : This layer primarily consists of the recovered, high-purity polyol. researchgate.netntnu.nonih.gov

Bottom Phase : This layer contains the excess glycol, reaction by-products like aromatic carbamates and amines, and the catalyst. uantwerpen.beresearchgate.netntnu.no

Middle Phase : A solid phase of unreacted polyurethane may also be present if the reaction is incomplete. researchgate.netntnu.no

The efficiency and outcome of the glycolysis process are influenced by several factors, including the type of glycol used, the catalyst, reaction temperature, and the mass ratio of glycol to polyurethane. ntnu.no For example, diethylene glycol has been identified as a highly suitable agent for obtaining a high-purity polyol phase. researchgate.net The recovered polyol can then be used to replace a portion of virgin polyol in the formulation of new rigid or flexible PU foams. techscience.comnih.gov

Table 3: Parameters in Polyurethane Glycolysis
ParameterExamples/RangesInfluence on Recycling ProcessSource
Glycolytic AgentEthylene glycol (EG), Diethylene glycol (DEG)Acts as a solvent and de-crosslinking agent. DEG is often effective for high-purity polyol recovery. researchgate.nettechscience.com
CatalystPotassium acetate, Diethanolamine (DEA), Stannous octoateIncreases the reaction rate, significantly reducing the time required for depolymerization. ntnu.notechscience.com
Temperature180°C - 220°CHigher temperatures increase reaction speed but must be controlled to prevent side reactions. researchgate.net
Glycol/PU Ratio1:1.5 to 60:40Affects the completeness of the reaction and the properties of the recovered polyol. techscience.comnih.gov

Mechanisms of Glycol-Induced Depolymerization

The chemical depolymerization of polyurethanes via glycolysis is fundamentally a transesterification reaction. acs.orgtechscience.com In this process, the urethane linkages (also known as carbamate groups) within the polymer network are chemically cleaved by the hydroxyl groups of the glycol molecules. researchgate.netnih.gov

The mechanism can be described as follows:

The hydroxyl groups (–OH) of the glycol act as nucleophiles, attacking the carbonyl carbon of the urethane bond in the polyurethane chain.

This nucleophilic attack leads to the cleavage of the urethane bond.

The process results in the formation of lower molecular weight oligomers and, ultimately, the original polyol and new carbamate compounds formed from the reaction of the isocyanate-derived part of the chain with the glycolytic agent. uantwerpen.be

This reaction is essentially a transcarbamation, where the original alcohol (the polyol) in the urethane linkage is exchanged for the new alcohol (the glycolytic agent). uantwerpen.be The reaction is typically catalyzed by bases like amines or metal-based Lewis acids, which enhance the nucleophilicity of the glycol or the electrophilicity of the carbamate's carbonyl carbon, thereby accelerating the bond cleavage. ntnu.no The process effectively breaks down the cross-linked thermoset structure, allowing for the recovery of the constituent polyol. researchgate.net

Controlled Degradation of Biopolyesters via Alcoholysis with Glycols

Biopolyesters, such as poly-[(R)-3-hydroxybutyrate] (PHB), are valued for their biodegradability, but controlling their degradation rate is crucial for many applications. Alcoholysis, using glycols like ethylene glycol or glycerol (B35011), offers a method for the controlled chemical degradation of these polymers. researchgate.net This process allows for the production of well-defined, lower molecular weight PHB oligomers terminated with free hydroxyl groups. researchgate.net

The degradation process is carried out by refluxing a solution of the biopolyester with a molar excess of the glycol, often in the presence of a catalyst such as p-toluenesulfonic acid. researchgate.net The core mechanism of this degradation is the random scission of the ester bonds in the polyester backbone by the glycol molecules. researchgate.net This transesterification reaction breaks the long polymer chains into smaller fragments.

The extent of degradation can be precisely controlled by adjusting the reaction conditions, such as the reaction time and the type of alcohol used. Research has shown that under controlled conditions, the molecular weight of PHB can be decreased by almost two orders of magnitude. researchgate.net This controlled degradation affects the material's properties:

Molecular Weight : Significantly reduced in a controllable manner. researchgate.net

Thermal Properties : Differential scanning calorimetry (DSC) studies show that the melting temperature (Tm) of the degraded PHB decreases as the molecular weight decreases. researchgate.net

Crystallinity : The degree of crystallinity appears to be independent of the molecular weight after alcoholysis. researchgate.net

This method provides a viable pathway to tailor the properties of biopolyesters and produce valuable hydroxyl-terminated oligomers for further chemical synthesis.

Influence of Glycol Type and Reaction Conditions on Degradation Products

The degradation of glycol dilaurates is a critical consideration in their application, as the breakdown products can significantly alter the properties and performance of the system in which they are used. The degradation process is primarily influenced by the type of glycol forming the ester backbone and the specific environmental and reaction conditions, such as temperature, presence of oxygen, and pH.

The initial step in the degradation of this compound under many conditions, particularly in the presence of water, is the hydrolysis of the ester bonds. This reaction yields lauric acid and the parent glycol (e.g., ethylene glycol or propylene glycol). The stability of the ester bond itself can be influenced by the structure of the glycol. Following hydrolysis, the liberated glycol is subject to further degradation.

The subsequent degradation pathway of the glycol is highly dependent on the reaction conditions. In the presence of heat and oxygen, glycols undergo oxidation, leading to the formation of various acidic compounds. cosmeticsinfo.orgalfa-chemistry.com These acidic byproducts can be corrosive and negatively impact system integrity, for instance, in heat transfer applications. cosmeticsinfo.orgchemicalbook.com The specific acids formed are a direct result of the parent glycol's structure. For example, the oxidation of ethylene glycol can produce glycolic acid, glyoxylic acid, oxalic acid, acetic acid, and formic acid. cosmeticsinfo.orgchemicalbook.com Propylene glycol, under similar conditions, degrades to produce acids such as lactic acid, acetic acid, and pyruvic acid.

Temperature is a major accelerating factor in glycol degradation. alfa-chemistry.comlukasiewicz.gov.pl Higher operating temperatures increase the rate of oxidation and the formation of acidic products. nih.gov The duration of exposure to high temperatures also plays a crucial role; longer retention times at elevated temperatures lead to a greater accumulation of degradation products. nih.gov The presence of contaminants, such as metal debris, can also catalyze these degradation reactions. alfa-chemistry.com Conversely, degradation is significantly slower at low temperatures. drugfuture.com

The table below summarizes the common degradation products resulting from different glycols under typical oxidative conditions.

Glycol TypeCommon Reaction ConditionsMajor Degradation Products
Ethylene Glycol High Temperature, Presence of OxygenGlycolic acid, Glyoxylic acid, Oxalic acid, Acetic acid, Formic acid cosmeticsinfo.orgchemicalbook.com
Propylene Glycol High Temperature, Presence of OxygenLactic acid, Acetic acid, Pyruvic acid

Glycol Dilaurates as Solvents or Modifiers in Organic Reactions

Glycol dilaurates, characterized by their high boiling points, low volatility, and ester functionalities, possess properties that make them potential candidates for use as solvents or modifiers in specific organic reactions. Their chemical structure, consisting of a glycol core and two long alkyl chains from lauric acid, imparts a largely non-polar and aprotic character.

Role as a Solvent in Specific Organic Synthesis Pathways

The use of glycol dilaurates as the primary solvent medium for specific organic synthesis pathways is not extensively documented in scientific literature. Organic synthesis typically employs a range of solvents with varying polarities and properties to facilitate reactions, and while glycols and their ether derivatives (glymes) are used as reaction media, the application of glycol diesters like this compound is less common. youtube.com

Investigation of this compound as a Coalescent Aid in Material Formulations (e.g., Latex Paints)

A significant role for glycol dilaurates in materials science is as a coalescing aid, particularly in the formulation of latex paints and other waterborne coatings. chemicalbook.com The formation of a durable, continuous film from a latex dispersion is a critical process that depends on the polymer particles fusing together after the water has evaporated. youtube.com

The ability of a latex polymer to form a film is temperature-dependent and is characterized by its minimum film-formation temperature (MFFT). If the ambient temperature is below the MFFT, the hard polymer particles will not fuse, resulting in a cracked or powdery, non-functional coating. Coalescing agents are high-boiling point solvents added to the formulation to temporarily soften the polymer particles, effectively lowering the MFFT and allowing a proper film to form at a lower temperature.

This compound is well-suited for this function due to several key properties:

Low Water Solubility: This property is preferential for a coalescent, as it ensures the agent partitions into the polymer particles rather than remaining in the water phase. youtube.com This concentrates the coalescent where it is needed to soften the polymer.

High Boiling Point and Low Volatility: An effective coalescent must remain in the film long enough to facilitate the fusion of polymer particles but then slowly evaporate to allow the film to achieve its final hardness and durability.

Good Plasticizing Efficiency: As an ester, this compound can efficiently plasticize (soften) a wide range of latex polymers, reducing their glass transition temperature (Tg) and MFFT.

The process of film formation occurs in three stages: evaporation of water brings the polymer particles into close contact, followed by deformation and compaction of the particles, and finally, coalescence, where the particle boundaries disappear to form a continuous film. youtube.com this compound plays its crucial role in this final stage, ensuring the particles are soft enough to fuse into a uniform, integral coating.

The table below outlines the ideal properties of a coalescing agent for latex formulations.

PropertyRationale
Low Volatility / High Boiling Point Ensures the agent remains in the film long enough to allow for coalescence before evaporating.
Low Water Solubility Promotes partitioning of the agent into the polymer phase for efficient softening. youtube.com
High Plasticizing Efficiency Effectively lowers the Minimum Film-Formation Temperature (MFFT) of the latex polymer.
Chemical Inertness Does not react with other components of the paint formulation.
Low Odor & Color Minimizes impact on the final aesthetic properties of the coating. youtube.com

Theoretical and Computational Approaches in Glycol Dilaurate Research

Kinetic Modeling and Simulation of Glycol Dilaurate Reactions

Kinetic modeling and simulation are powerful tools for analyzing the synthesis and degradation pathways of this compound. These models can predict reaction rates, determine the influence of various parameters, and help optimize reaction conditions.

The kinetics of reactions involving this compound, such as saponification (a degradation process), can often be described by pseudo-first-order models. niscpr.res.in This type of model is applicable when one reactant is present in a large excess, causing its concentration to remain effectively constant throughout the reaction. acs.orgyoutube.com For instance, in the saponification of ethylene (B1197577) this compound, if the concentration of the hydroxide (B78521) ion ([OH⁻]) is significantly higher than the ester concentration, the reaction rate appears to be dependent only on the concentration of the this compound. niscpr.res.in

The rate equation for a pseudo-first-order reaction can be expressed as: Rate = k'[Ester] where k' is the pseudo-first-order rate constant. youtube.com

Kinetic studies on the saponification of ethylene this compound have been conducted in various solvent systems, such as ethanol-water, acetone-water, and dioxane-water mixtures. niscpr.res.in The pseudo-first-order rate constants (k₁) for the first step of saponification have been experimentally determined, as shown in the table below. niscpr.res.in

Table 1: Pseudo-First-Order Rate Constants for the Saponification of Ethylene this compound at 50°C

Solvent System Mole Fraction of Organic Solvent Pseudo-First-Order Rate Constant (k₁) x 10² s⁻¹
Ethanol-Water 0.445 5.520

This table is based on data from kinetic studies of saponification. niscpr.res.in

The degradation of glycols, which can be products of this compound breakdown, has also been modeled. In some cases, the degradation follows zero-order kinetics, suggesting that the catalyst surface is saturated with the reactant. iastate.edu Kinetic models for more complex processes like the biosynthesis of oleochemicals, which can include glycol esters, have also been developed to understand and optimize production pathways. nih.gov

Determining the rate constants and equilibrium positions in this compound reactions often requires numerical methods, as analytical solutions to the corresponding systems of differential equations are not always possible. thescipub.com These computational techniques are essential for analyzing experimental data and refining kinetic models.

Several numerical approaches can be employed:

Initial Rate Method: This involves measuring the initial rate of reaction at different initial reactant concentrations. By analyzing how the rate changes, the order of the reaction with respect to each reactant and the rate constant can be determined. physicsandmathstutor.com

Integral Method: This method involves integrating the rate law and plotting the resulting equation. For a first-order reaction, a plot of ln[A] versus time will yield a straight line with a slope of -k. libretexts.org For a second-order reaction, a plot of 1/[A] versus time gives a straight line with a slope of k. libretexts.org

Numerical Differentiation: This technique can be used to calculate the rate of reaction (d[C]/dt) from concentration-time data. youtube.com

Optimization Algorithms: Programs utilizing algorithms like the Rosenbrock method can be used to find the set of rate constants that minimizes the difference between experimental data and the predictions of a kinetic model. thescipub.com These methods often involve simulating the reaction kinetics with initial guesses for the rate constants and iteratively refining these constants to achieve the best fit. thescipub.com

For complex reactions, such as the multi-step synthesis or degradation of this compound, these numerical methods are indispensable for building accurate and predictive kinetic models. mdpi.commdpi.com

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide an atomistic or coarse-grained view of molecular interactions, offering profound insights into the behavior of glycol dilaurates in various environments. rsc.orgnih.gov

MD simulations are particularly well-suited for studying the interactions between this compound and other molecules at interfaces, such as oil-water or air-water interfaces. researchgate.net These simulations can reveal how this compound molecules orient themselves at an interface and how they interact with surrounding solvent molecules and other species. For example, studies on similar surfactants like polyethylene (B3416737) glycol monolaurate show that the hydrophilic groups tend to reside at the hydrocarbon-water interface, driven by hydrophobic interactions between the alkyl groups. rsc.org

Simulations can quantify various types of interactions:

Hydrogen Bonds: The formation and dynamics of hydrogen bonds between this compound and water or other polar molecules can be tracked. dovepress.com

Van der Waals Interactions: These are crucial for understanding the packing and association of the hydrophobic laurate tails. rsc.org

Electrostatic Interactions: These play a significant role in the interaction of the ester groups with polar molecules. rsc.org

By analyzing parameters like radial distribution functions, researchers can understand the structuring of solvent molecules around the this compound. rsc.org The free energy of transferring a molecule from a bulk phase to an interface can also be calculated, providing a thermodynamic understanding of the interfacial activity. acs.org

This compound and similar nonionic surfactants are used to stabilize emulsions. MD and other simulation techniques, like dissipative particle dynamics, can model the formation and stability of these emulsions. nih.gov These simulations can help elucidate the mechanisms by which this compound molecules reduce interfacial tension and form a protective layer around droplets, preventing coalescence. researchgate.net

Computational models can explore:

The aggregation of surfactant molecules into micelles or their arrangement at the oil-water interface. rsc.org

The effect of surfactant concentration on emulsion type (e.g., O/W vs. W/O) and stability. nih.gov

The dynamics of water and oil molecules within the emulsion system. researchgate.net

For instance, simulations can model the osmotic swelling in double emulsions, where water is transported through the oil phase, affecting the emulsion's stability and properties. researchgate.net These computational insights are valuable for designing stable emulsion formulations for various applications.

This compound can be involved in polymerization reactions, for example, as a component in creating grafted polymers. Computational approaches are used to understand the mechanisms of polymer grafting, such as the "grafting through" method. alfa-chemistry.com In this approach, monomers are polymerized in the presence of a surface with polymerizable groups.

All-atom MD simulations can be used to investigate how polymer grafting affects the interactions between nanoparticles. rsc.org For example, grafting polymers like polyethylene glycol (PEG) onto silica (B1680970) nanoparticles can significantly alter their interaction in an aqueous environment. rsc.org Simulations can reveal how the grafted polymer chains affect the solvent structure near the nanoparticle surface and the effective interaction potential between the particles. rsc.org This understanding is crucial for designing polymer-grafted materials with specific stability and assembly properties. researchgate.netumn.eduacs.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the molecular properties and reactivity of chemical compounds. These computational methods provide detailed insights into electronic structure, reaction mechanisms, and intermolecular interactions, which are often difficult to obtain through experimental means alone. In the context of this compound, these approaches offer a molecular-level understanding of its formation, catalytic processes, and interactions with other molecules.

Density Functional Theory (DFT) Studies on Reaction Pathways and Catalyst Interactions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. rsc.org It has been widely applied to study reaction mechanisms and the role of catalysts in chemical transformations. rsc.orgmdpi.com DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates to determine the most likely reaction pathway. pku.edu.cn This is achieved by calculating the activation energies for different proposed mechanisms; the pathway with the lowest energy barrier is generally the most favored. pku.edu.cn

In the synthesis of esters like this compound, which can be formed through the esterification of ethylene glycol with lauric acid or transesterification reactions, catalysts are often employed to increase the reaction rate and yield. DFT studies can elucidate the precise role of these catalysts. For instance, research on other catalytic systems, such as the use of organocatalysts in polyurethane synthesis, has demonstrated that DFT can reveal a dual hydrogen-bonding mechanism where the catalyst activates both the alcohol and the other reactant. acs.org Similarly, DFT has been used to understand the depolymerization of polymers like PET, where it was shown that both a catalyst and ethylene glycol play important roles in activating the transesterification reaction via hydrogen bonding. rsc.org

While specific DFT studies on the reaction pathways for this compound are not extensively documented in publicly available literature, the principles from related systems are directly applicable. For example, DFT could be used to model the interaction of a catalyst, such as the commonly used dibutyltin (B87310) dilaurate, with the reactants. frontiersin.org Such a study would involve calculating the geometries and energies of the catalyst-reactant complexes and the transition states for the esterification reaction. The results could help in optimizing reaction conditions and in the design of more efficient and selective catalysts. rsc.org

Table 1: Potential Applications of DFT in this compound Reaction Studies

Area of InvestigationComputational ObjectivePotential Insights
Esterification Mechanism Map potential energy surface for the reaction of ethylene glycol and lauric acid.Identify rate-determining steps and key intermediates.
Catalyst Activity Calculate activation energy barriers with and without a catalyst (e.g., dibutyltin dilaurate).Quantify the catalytic effect and understand the mechanism of catalytic action.
Catalyst-Substrate Interaction Model the binding of reactants to the catalyst's active site.Elucidate the nature of the bonds formed and the geometry of the activated complex.
Solvent Effects Incorporate a solvent model (e.g., Polarizable Continuum Model) into the calculations.Determine the influence of the reaction medium on the reaction pathway and energetics.

Investigation of Hydrogen Bonding and Molecular Recognition in this compound Systems

Hydrogen bonding and other non-covalent interactions are crucial in determining the structure, properties, and interactions of molecules like this compound. uni-halle.de Molecular recognition, the specific interaction between two or more molecules through these non-covalent forces, governs how this compound interacts with other molecules in a system. nih.govfrontiersin.org

The ethylene glycol moiety of this compound contains hydroxyl groups that can act as both hydrogen bond donors and acceptors. nih.gov Computational studies on ethylene glycol and its aqueous mixtures have provided significant insights into its hydrogen-bonding capabilities. Molecular dynamics simulations of ethylene glycol-water mixtures have shown that the number and lifetime of hydrogen bonds change with concentration, affecting the dynamic properties of the solution. nih.gov Theoretical studies on complexes of ethylene glycol with water have analyzed the strength and nature of the hydrogen bonds formed, including both conventional and unconventional interactions. asianpubs.org These studies indicate that hydrogen bonding plays a significant role in the solvation and aggregation behavior of molecules containing glycol units.

In a this compound system, both intermolecular and potentially intramolecular hydrogen bonds can exist. These interactions will influence the conformation of the molecule and its packing in condensed phases. The laurate ester groups, with their carbonyl oxygen atoms, can also act as hydrogen bond acceptors.

Molecular recognition is fundamental to understanding how this compound functions in various applications, such as in emulsions or as a surfactant. Computational methods can be used to study the interactions between this compound and other molecules, such as water, oils, or active ingredients in a formulation. nih.gov By calculating the interaction energies and analyzing the types of non-covalent forces involved (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions), researchers can predict the stability and structure of aggregates like micelles or emulsions. rsc.org

Table 2: Key Non-Covalent Interactions in this compound Systems

Interaction TypeParticipating Groups in this compoundPotential Role
Hydrogen Bonding Hydroxyl groups (donor/acceptor), Carbonyl oxygen (acceptor)Dictates conformation, interaction with polar solvents, self-assembly.
Van der Waals Forces Lauryl chainsGoverns packing in non-polar environments, contributes to micelle core formation.
Dipole-Dipole Interactions Ester groupsInfluences molecular orientation and contributes to overall intermolecular forces.

Computational studies, combining methods like DFT and molecular dynamics, can provide a detailed picture of these interactions at an atomistic level, bridging the gap between molecular structure and macroscopic properties. uni-halle.de

Future Directions and Emerging Research Avenues for Glycol Dilaurates

Development of Novel Biocatalytic Systems for Sustainable Production

The synthesis of glycol dilaurates is undergoing a green transformation, with a significant shift towards biocatalytic processes. These methods offer a sustainable alternative to traditional chemical synthesis, which often relies on harsh reaction conditions.

Recent research has demonstrated the successful synthesis of neopentyl glycol dilaurate (NPGDL) in a solvent-free medium using immobilized lipases. mdpi.com Two common lipases, Novozym® 40086 and Novozym® 435, have been shown to be effective catalysts, achieving high conversion rates. mdpi.com The reusability of these biocatalysts is a key factor in the economic viability of this green production route. mdpi.com Studies have shown that these lipases can be reused for multiple cycles, significantly increasing biocatalyst productivity and making the process economically competitive with conventional methods. mdpi.comresearchgate.net

The development of novel reactor concepts, such as bubble columns, is also being explored to overcome challenges associated with high viscosity in solvent-free systems, further enhancing the efficiency of biocatalytic production. researchgate.net The focus on enzymatic synthesis aligns with the growing demand for green chemistry and renewable feedstocks in the chemical industry. researchgate.net

Integration of Glycol Dilaurates in Advanced Functional Materials Design

The unique physicochemical properties of glycol dilaurates make them attractive candidates for the design of advanced functional materials. Their potential applications extend into various fields, from energy storage to smart textiles.

One of the most promising areas of research is the use of polyethylene (B3416737) glycol (PEG) dilaurates in the development of solid polymer electrolytes. Although not yet in commercial production, extensive research is underway to improve their properties for use in batteries and electro-chromic display systems. atamanchemicals.com The ability of PEG to form stable complexes and its low toxicity are significant advantages in these applications. atamanchemicals.com

Furthermore, glycol dilaurates are being investigated for their role in the creation of self-healing and adaptable materials. The introduction of dynamic bonds that can reversibly break and reform allows for network rearrangement, imparting properties such as self-healing and recyclability. researchgate.net This research is at the forefront of creating more sustainable and durable materials for a wide range of applications. researchgate.net

Exploration of Glycol Dilaurates in Responsive and Smart Chemical Systems

The ability of materials to respond to external stimuli is a cornerstone of smart technology. Glycol dilaurates are being explored as key components in the development of such responsive and smart chemical systems.

A notable example is the creation of pH-sensitive micelles for targeted drug delivery. Researchers have developed paclitaxel-loaded micelles using a poly(ethylene glycol)-phenylhydrazone-dilaurate (PEG-BHyd-dC12) block copolymer. frontiersin.org These micelles exhibit a pH-responsive drug release profile, where the drug is released more rapidly in the acidic environment of tumor cells. frontiersin.org This targeted approach has the potential to enhance the efficacy of cancer therapies while minimizing side effects. frontiersin.org

The development of dual-responsive hydrogels is another exciting area of research. By combining poly(N-isopropylacrylamide) with polyethylene glycol, researchers have created interpenetrating polymer networks that respond to both temperature and the presence of metal salts. mdpi.com This dual-responsive behavior opens up new possibilities for the design of sophisticated sensors and actuators. mdpi.com

Computational Design of this compound Derivatives with Tuned Performance

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with specific properties. These approaches are being used to design this compound derivatives with enhanced performance characteristics.

By employing quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can gain atomic-level insights into the properties of these molecules. acs.org This allows for the prediction of how structural modifications will affect their performance as, for example, clay swelling inhibitors in drilling fluids. researchgate.net Computational methods can be used to devise "rule-based" design criteria for creating inhibitors with optimal performance. researchgate.net

These computational tools enable the tailoring of molecular properties to meet the demands of specific applications, accelerating the discovery and development of new and improved this compound derivatives.

Interdisciplinary Research at the Interface of Synthetic Chemistry and Materials Science

The future of this compound research lies at the intersection of multiple scientific disciplines. Collaborative efforts between synthetic chemists, materials scientists, and engineers are crucial for unlocking the full potential of these compounds.

Research groups are increasingly adopting an interdisciplinary approach, combining expertise in organic synthesis, polymer chemistry, and nanoscience to create novel materials. uiowa.edu This collaborative spirit is essential for tackling complex challenges and developing innovative solutions in areas ranging from biomedicine to agriculture. uiowa.eduvirginia.edu

The synergy between synthetic chemistry and materials science is evident in the development of advanced catalysts and functional polymers. For instance, research is being conducted on catalysts for the selective oxidation of organic compounds, which has implications for the synthesis of various chemicals, including those derived from glycol. tsu.ru This interdisciplinary approach fosters a holistic understanding of material properties from the molecular level to their macroscopic function.

Q & A

Q. What are the standard laboratory methods for synthesizing glycol dilaurate, and what factors influence reaction efficiency?

this compound is synthesized via esterification of lauric acid with glycol derivatives. A common method involves reacting lauric acid with polyethylene glycol (PEG) in the presence of acid catalysts (e.g., sulfuric acid) under controlled temperatures (60–120°C). Reaction efficiency depends on molar ratios, catalyst concentration, and reaction time. Post-synthesis purification typically involves solvent extraction or distillation to remove unreacted precursors .

Q. How can researchers validate the purity and structural integrity of this compound using analytical techniques?

Key methods include:

  • NMR Spectroscopy : To confirm ester linkage formation and quantify residual reactants.
  • HPLC : For purity assessment by separating and quantifying this compound from byproducts.
  • Mass Spectrometry : To verify molecular weight and detect degradation products. USP reference standards (e.g., USP Propylene this compound RS) provide benchmarks for calibration .

Q. What are the primary physicochemical properties of this compound critical for formulation studies?

Critical properties include:

  • Hydrophilic-Lipophilic Balance (HLB) : Ranges from 5.9 to 18.5 depending on ethylene oxide (EO) chain length (4–32 units), affecting emulsification efficiency .
  • Conductivity : Influenced by EO polymerization degree and concentration, as shown in studies using DDS-II conductivity instruments .
  • Thermal Stability : Assessed via thermogravimetric analysis (TGA) to determine decomposition thresholds.

Advanced Research Questions

Q. How do variations in ethylene oxide (EO) chain length impact the functional performance of this compound derivatives?

EO chain length modulates solubility, emulsification capacity, and conductivity. For example:

  • Short EO chains (e.g., PEG-4) : Lower HLB (~5.9), suitable for oil-in-water emulsions.
  • Long EO chains (e.g., PEG-150) : Higher HLB (~18.5), ideal for hydrophilic formulations. Experimental designs should compare derivatives (e.g., PEG-200 dilaurate) across EO lengths, measuring properties like critical micelle concentration (CMC) and interfacial tension .

Q. What methodologies address discrepancies in toxicological data for this compound across studies?

Discrepancies arise from differences in:

  • Dosage and Exposure Routes : Oral vs. dermal studies show varying gastrointestinal irritation vs. low dermal absorption .
  • Purity : Residual ethylene oxide or 1,4-dioxane (byproducts of ethoxylation) may confound results. Researchers should employ accelerated solvent extraction (ASE) to remove contaminants and adhere to OECD guidelines for toxicity testing .

Q. How can researchers evaluate the environmental biodegradability of this compound, and what are key experimental challenges?

Use OECD 301 series tests (e.g., Ready Biodegradability Test) under aerobic conditions. Challenges include:

  • Matrix Effects : Soil vs. aquatic systems alter degradation rates.
  • Analytical Sensitivity : Low detection limits required for trace metabolites (e.g., lauric acid). LC-MS/MS is recommended for tracking degradation intermediates .

Q. What advanced spectroscopic techniques characterize ester linkage stability in this compound under stress conditions?

  • FTIR : Monitors ester carbonyl peaks (~1740 cm⁻¹) for hydrolysis-induced shifts.
  • NMR : Tracks proton environments to identify degradation products (e.g., free lauric acid). Accelerated stability studies (e.g., 40°C/75% RH for 3 months) paired with spectroscopic analysis provide mechanistic insights .

Q. How does this compound interact with lipid bilayers in drug delivery systems, and what experimental models validate these interactions?

  • Langmuir Trough Studies : Measure monolayer compression isotherms to assess lipid incorporation efficiency.
  • DSC (Differential Scanning Calorimetry) : Evaluates phase transition behavior in liposomal formulations.
  • In Vitro Permeation Tests : Use Franz diffusion cells to quantify skin penetration enhancement .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

  • Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Optimize factors (e.g., temperature, catalyst %) using response surface methodology.
  • QC Protocols : Implement USP/Ph.Eur. standards for acid value and saponification number .

Q. How can researchers resolve conflicting data on the emulsification efficiency of this compound in complex matrices?

Conflicting data often stem from:

  • Matrix Composition : Presence of electrolytes or surfactants alters micelle formation.
  • Methodological Differences : Turbidimetry vs. conductometry yield varying CMC values.
    Standardize testing per ASTM D971-20 for interfacial tension measurements and report HLB values with EO chain lengths .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.